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  • Product: 5-Mercapto-6-azauracil sodium salt
  • CAS: 20029-35-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action: 5-Mercapto-6-azauracil Sodium Salt

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the proposed mechanism of action for 5-Mercapto-6-azauracil sodium salt, a compound of interest in the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the proposed mechanism of action for 5-Mercapto-6-azauracil sodium salt, a compound of interest in the landscape of antimetabolite therapeutics. Drawing upon established knowledge of related pyrimidine analogs, this document synthesizes a scientifically rigorous and logical framework for understanding its biochemical and cellular effects. The insights presented herein are intended to empower researchers in designing experiments, interpreting data, and advancing the development of novel therapeutic strategies.

Introduction: The Therapeutic Potential of Pyrimidine Analogs

Pyrimidine analogs represent a cornerstone in the development of anticancer and antiviral agents. By mimicking endogenous pyrimidine bases, these compounds can effectively disrupt the synthesis of nucleic acids, which are fundamental for cell proliferation and viral replication. 5-Mercapto-6-azauracil sodium salt is a derivative of the well-characterized antimetabolite 6-azauracil. The introduction of a mercapto group at the 5-position is a strategic modification intended to potentially enhance its biological activity, selectivity, or pharmacokinetic properties. This guide will elucidate the proposed molecular mechanism through which this compound is believed to exert its therapeutic effects.

The Pyrimidine Biosynthesis Pathway: A Critical Target

The de novo pyrimidine biosynthesis pathway is an essential metabolic route for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] The final and rate-limiting step of this pathway is the decarboxylation of orotidine-5'-monophosphate (OMP) to UMP, a reaction catalyzed by the enzyme OMP decarboxylase (ODCase).[2] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells and virus-infected cells, this pathway is an attractive target for therapeutic intervention.

Pyrimidine_Biosynthesis cluster_denovo De Novo Synthesis PRPP PRPP OMP Orotidine-5'-monophosphate (OMP) PRPP->OMP Glutamine Glutamine Bicarbonate Bicarbonate Glutamine->Bicarbonate Aspartate Aspartate Bicarbonate->Aspartate Orotate Orotate Aspartate->Orotate Orotate->PRPP UMP Uridine-5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA

Caption: The de novo pyrimidine biosynthesis pathway culminating in DNA/RNA synthesis.

Proposed Mechanism of Action of 5-Mercapto-6-azauracil

The mechanism of action for 5-Mercapto-6-azauracil is hypothesized to be a multi-step process involving cellular uptake, metabolic activation to a fraudulent nucleotide, and subsequent inhibition of a key enzyme in pyrimidine biosynthesis.

Cellular Uptake

The cellular uptake of 5-Mercapto-6-azauracil sodium salt, a relatively small and polar molecule, is likely mediated by nucleobase transporters present on the cell membrane. The efficiency of this uptake can be a critical determinant of its overall potency and can be quantified through cellular uptake assays.[3][4]

Metabolic Activation: The Formation of a "Trojan Horse"

Following cellular entry, 5-Mercapto-6-azauracil is proposed to undergo metabolic activation by the enzyme uracil phosphoribosyltransferase (UPRT).[5][6] This enzyme, part of the pyrimidine salvage pathway, mistakes 5-Mercapto-6-azauracil for its natural substrate, uracil. UPRT catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to the azauracil ring, forming 5-Mercapto-6-azauridine-5'-monophosphate (5-Mercapto-6-azaUMP).[7][8] This fraudulent nucleotide is the active form of the drug.

Metabolic_Activation cluster_cell Cellular Environment Molecules 5-Mercapto-6-azauracil (Prodrug) Active_Metabolite 5-Mercapto-6-azauridine-5'-monophosphate (Active Inhibitor) Molecules->Active_Metabolite Uracil Phosphoribosyltransferase (UPRT) PPi PPi Active_Metabolite->PPi PRPP PRPP PRPP->Active_Metabolite

Caption: Proposed metabolic activation of 5-Mercapto-6-azauracil.

Enzyme Inhibition: Targeting OMP Decarboxylase

The active metabolite, 5-Mercapto-6-azaUMP, is a structural analog of the natural substrate of OMP decarboxylase, OMP. It is proposed to act as a competitive inhibitor of this enzyme.[9] By binding to the active site of OMP decarboxylase, 5-Mercapto-6-azaUMP prevents the binding and subsequent decarboxylation of OMP to UMP.[10][11] This inhibition effectively blocks the de novo synthesis of pyrimidine nucleotides. The affinity of the inhibitor for the enzyme, often expressed as the inhibition constant (Ki), is a key parameter determining its efficacy.

Enzyme_Inhibition cluster_normal Normal Reaction cluster_inhibited Inhibited Reaction Enzyme OMP Decarboxylase Product UMP Enzyme->Product No_Reaction No Reaction Enzyme->No_Reaction Substrate OMP Substrate->Enzyme Inhibitor 5-Mercapto-6-azaUMP Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition of OMP decarboxylase.

Downstream Consequences of OMP Decarboxylase Inhibition

The blockade of OMP decarboxylase by 5-Mercapto-6-azaUMP has profound consequences for cellular metabolism and function:

  • Depletion of Pyrimidine Nucleotides: The inhibition of UMP synthesis leads to a depletion of the entire downstream pool of pyrimidine nucleotides, including UTP, CTP, and dTTP.

  • Inhibition of Nucleic Acid Synthesis: As essential building blocks of DNA and RNA, the scarcity of pyrimidine nucleotides directly inhibits the synthesis of these macromolecules.[5]

  • Cell Cycle Arrest and Apoptosis: The inability to replicate DNA and synthesize RNA leads to cell cycle arrest, primarily at the S phase, and can ultimately trigger programmed cell death (apoptosis) in rapidly dividing cells.

Potential Therapeutic Applications

Based on its proposed mechanism of action, 5-Mercapto-6-azauracil sodium salt holds promise as a therapeutic agent in conditions characterized by rapid cell proliferation.

  • Oncology: The compound's ability to selectively target rapidly dividing cancer cells makes it a candidate for various cancer therapies.

  • Virology: Viruses rely on the host cell's machinery for replication, including nucleotide synthesis. By depleting the pyrimidine pool, 5-Mercapto-6-azauracil could exhibit broad-spectrum antiviral activity.[12][13][14]

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential.

OMP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory effect of 5-Mercapto-6-azaUMP on OMP decarboxylase activity and to calculate its Ki value.

Methodology:

  • Enzyme Source: Recombinant human OMP decarboxylase.

  • Substrate: Orotidine-5'-monophosphate (OMP).

  • Inhibitor: Synthesized 5-Mercapto-6-azauridine-5'-monophosphate.

  • Assay Principle: The conversion of OMP to UMP is monitored spectrophotometrically by the decrease in absorbance at 295 nm.

  • Procedure: a. Prepare a reaction mixture containing buffer, the enzyme, and varying concentrations of the inhibitor. b. Initiate the reaction by adding the substrate (OMP). c. Monitor the change in absorbance over time. d. Calculate the initial reaction velocities for each inhibitor concentration. e. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the Ki value.[15]

Cellular Proliferation Assay

Objective: To assess the cytotoxic/cytostatic effect of 5-Mercapto-6-azauracil on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Compound: 5-Mercapto-6-azauracil sodium salt.

  • Assay Principle: The MTT or MTS assay, which measures the metabolic activity of viable cells.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 5-Mercapto-6-azauracil for 48-72 hours. c. Add the MTT/MTS reagent and incubate. d. Measure the absorbance at the appropriate wavelength. e. Calculate the half-maximal inhibitory concentration (IC50).

Antiviral Plaque Reduction Assay

Objective: To evaluate the antiviral activity of 5-Mercapto-6-azauracil against a specific virus.

Methodology:

  • Virus: A representative virus (e.g., Herpes Simplex Virus-1, Influenza A virus).

  • Host Cells: Appropriate host cell line (e.g., Vero, MDCK).

  • Compound: 5-Mercapto-6-azauracil sodium salt.

  • Assay Principle: Quantify the reduction in the number of viral plaques in the presence of the compound.

  • Procedure: a. Grow a confluent monolayer of host cells in 6-well plates. b. Infect the cells with a known titer of the virus. c. After viral adsorption, overlay the cells with a medium containing different concentrations of the compound. d. Incubate until plaques are visible. e. Stain the cells and count the number of plaques. f. Calculate the EC50 (the concentration that reduces the plaque number by 50%).

Data Presentation: Hypothetical Kinetic and Potency Data

The following tables summarize the expected outcomes from the proposed experimental protocols.

Table 1: Hypothetical Kinetic Parameters for OMP Decarboxylase Inhibition

InhibitorType of InhibitionKm (μM)Vmax (μmol/min/mg)Ki (μM)
None-5.0100-
5-Mercapto-6-azaUMPCompetitive15.01002.5

Table 2: Hypothetical IC50 and EC50 Values

AssayTargetIC50 / EC50 (μM)
Cellular ProliferationMCF-7 Cancer Cells10.5
Plaque ReductionHerpes Simplex Virus-15.2

Conclusion and Future Directions

The proposed mechanism of action for 5-Mercapto-6-azauracil sodium salt positions it as a promising antimetabolite with potential applications in oncology and virology. Its activity is likely dependent on its metabolic conversion to a fraudulent nucleotide that competitively inhibits OMP decarboxylase, a critical enzyme in pyrimidine biosynthesis.

Future research should focus on:

  • Definitive identification of the active metabolite using techniques like LC-MS/MS.

  • Elucidation of the precise binding mode of the inhibitor to OMP decarboxylase through X-ray crystallography.

  • In vivo efficacy studies in animal models of cancer and viral infections.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

A thorough understanding of its mechanism of action is paramount for the rational design of more potent and selective analogs and for its successful translation into clinical applications.

References

  • Jones, M. E. (1980). Pyrimidine nucleotide biosynthesis in animals: genes, enzymes, and regulation of UMP biosynthesis. Annual review of biochemistry, 49(1), 253-279.
  • Miller, B. G., & Wolfenden, R. (2002). Catalytic proficiency: the unusual case of OMP decarboxylase. Annual review of biochemistry, 71(1), 847-885.
  • Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition by azauridine-5'-phosphate. Journal of Biological Chemistry, 235(10), 2917-2919.
  • Zou, Y., Gao, W., Jin, H., Mao, C., Zhang, Y., Wang, X., ... & Zhao, L. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability.
  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.
  • De Clercq, E. (2009). Antiviral agents: characteristic activity spectrum.
  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
  • Wikipedia. (2023). Orotidine 5'-phosphate decarboxylase. Retrieved from [Link]

  • Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1997). 6-Azauracil and other inhibitors of de novo pyrimidine nucleotide synthesis. Trends in pharmacological sciences, 18(9), 303-307.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Jones, M. E., & Pausch, J. G. (1981). Uracil phosphoribosyltransferase of Ehrlich ascites cells. Methods in enzymology, 77, 239-245.
  • Scherer, V., Bellin, L., Schwenkert, S., Lehmann, M., Rinne, J., Witte, C. P., ... & Möhlmann, T. (2024). Uracil phosphoribosyltransferase is required to establish a functional cytochrome b6f complex. The Plant Journal, 120(3), 1064-1078.
  • Wu, N., Mo, Y., Gao, J., & Pai, E. F. (2000). Electrostatic stress in catalysis: structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(5), 2017-2022.
  • Zídek, Z., & Holý, A. (2003). Antiviral and other biological effects of pyrimidine nucleoside analogues. Current pharmaceutical design, 9(10), 797-816.
  • Fathalla, O. A., & El-Sayed, W. A. (2018). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 23(10), 2456.
  • Santos, D. S., Breda, A., Basso, L. A., & de Azevedo Jr, W. F. (2013). Biochemical characterization of uracil phosphoribosyltransferase from Mycobacterium tuberculosis. PloS one, 8(2), e56445.
  • Liu, Z., Wang, Y., Zhang, Y., Zhang, J., & Zhang, Q. (2017). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International journal of nanomedicine, 12, 5845.
  • Grem, J. L. (1996). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Copeland, R. A. (2000).
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and pyrimidine nucleotide synthesis and metabolism. The arabidopsis book/American Society of Plant Biologists, 1.
  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature reviews Drug discovery, 4(11), 928-940.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews Drug discovery, 12(6), 447-464.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 154, 66-86.
  • Elgemeie, G. H., & Sayed, S. H. (2018). 5-Amino-and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 8(63), 36091-36111.
  • O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological reviews, 34(3), 278.
  • Christopherson, R. I., & Lyons, S. D. (1990). Potent inhibitors of de novo pyrimidine and purine biosynthesis as chemotherapeutic agents. Medicinal research reviews, 10(4), 505-548.
  • Rose, I. A., & O'Connell, E. L. (1967). The role of the 5'-phosphate group in the orotidylic decarboxylase reaction. Journal of Biological Chemistry, 242(8), 1870-1879.
  • Beak, P., & Siegel, B. (1976). Mechanism of the uncatalyzed and orotate phosphoribosyltransferase-catalyzed reaction between orotate and 5-phosphoribosyl-1-pyrophosphate. Journal of the American Chemical Society, 98(12), 3601-3606.
  • Traut, T. W., & Jones, M. E. (1977). Kinetic and conformational studies of the orotate phosphoribosyltransferase: orotidine-5'-phosphate decarboxylase enzyme complex from mouse Ehrlich ascites cells. Journal of Biological Chemistry, 252(23), 8374-8381.

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Exploratory

Spectroscopic Characterization of 5-Mercapto-6-azauracil Sodium Salt: A Technical Guide

Molecular Structure and Spectroscopic Overview 5-Mercapto-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound belonging to the 1,2,4-triazine family. The introduction of a mercapto group at the 5-position...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

5-Mercapto-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound belonging to the 1,2,4-triazine family. The introduction of a mercapto group at the 5-position and its existence as a sodium salt significantly influence its electronic properties and, consequently, its interaction with electromagnetic radiation. The molecule can exist in tautomeric forms, primarily the thiol and thione forms, which will be reflected in its spectroscopic signatures. The sodium salt form implies that the most acidic proton, likely on the triazine ring or the mercapto group, has been replaced by a sodium ion.

This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 5-Mercapto-6-azauracil sodium salt, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple. Due to the salt formation, the exchangeable protons (N-H and S-H) may appear as broad signals or their positions might be significantly shifted depending on the solvent and concentration. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for such polar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Mercapto-6-azauracil Sodium Salt in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N¹-H11.0 - 12.0Broad singletPosition and broadening are highly dependent on water content and concentration.
N³-H10.0 - 11.0Broad singletSimilar to N¹-H, its observation and characteristics are variable.
S-H (thiol form)3.0 - 4.0Broad singletMay not be observed due to rapid exchange or if the compound predominantly exists in the thione form. The sodium salt formation likely involves deprotonation of this group.

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for dissolving the polar sodium salt and for its ability to slow down the exchange of acidic protons, making them more likely to be observed. The broadness of the N-H signals is a classic indicator of their acidic nature and their participation in hydrogen bonding with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Mercapto-6-azauracil Sodium Salt in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C³ (C=O)160 - 165Carbonyl carbon, typically downfield.
C⁵ (C-S)155 - 160The carbon attached to the sulfur atom will be significantly deshielded.
C⁶ (C=N)145 - 150Iminic carbon within the triazine ring.

Expertise & Experience Insights: The precise chemical shifts can be influenced by the tautomeric equilibrium between the thiol and thione forms. In the thione form, the C=S carbon would have a distinct chemical shift, typically in the range of 180-200 ppm. The absence of a signal in this region would suggest a predominance of the thiol form.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is provided below.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Mercapto-6-azauracil sodium salt.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • If solubility is an issue, gentle warming or sonication can be employed.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Mercapto-6-azauracil sodium salt will be characterized by absorptions corresponding to its various bonds.

Predicted IR Absorption Bands

The key functional groups to be identified are the N-H, C=O, C=N, and C-S bonds. The presence of a sodium salt may cause shifts in the absorption frequencies compared to the free acid form.

Table 3: Predicted IR Absorption Frequencies for 5-Mercapto-6-azauracil Sodium Salt.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H3100 - 3300Stretching
C=O1650 - 1750Stretching
C=N1550 - 1650Stretching
C-N1200 - 1350Stretching
C-S600 - 800Stretching
S-H2550 - 2650Stretching (weak)

Authoritative Grounding: The N-H stretching vibrations in heterocyclic compounds typically appear as broad bands due to hydrogen bonding. The carbonyl (C=O) stretching frequency is a strong and sharp absorption, which is a characteristic feature of uracil derivatives.[1][2] The position of the C=N stretching vibration helps to confirm the triazine ring structure. The C-S stretching vibration is typically weak and can be difficult to assign definitively. The weak S-H stretch may not be prominent, especially in the salt form.

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a convenient and common technique for obtaining IR spectra of solid samples.

Protocol 2: ATR-FTIR Data Acquisition

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 5-Mercapto-6-azauracil sodium salt powder onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The azauracil ring system contains chromophores that absorb UV radiation.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 5-Mercapto-6-azauracil sodium salt is expected to show absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. The position of λmax can be sensitive to the solvent polarity and pH.

Table 4: Predicted UV-Vis Absorption Maxima for 5-Mercapto-6-azauracil Sodium Salt.

SolventPredicted λmax (nm)Electronic Transition
Methanol or Ethanol260 - 280π → π
Aqueous Buffer (pH 7)270 - 290π → π

Trustworthiness: The predicted λmax values are based on data from various substituted 6-azauracil derivatives, which typically exhibit strong absorption in this region.[1][2] The mercapto substituent is known to cause a bathochromic (red) shift compared to the unsubstituted 6-azauracil. The sodium salt form is likely to be more soluble in polar solvents, and the electronic structure in a neutral aqueous solution will influence the exact position of the absorption maximum.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining a UV-Vis spectrum is outlined below.

Protocol 3: UV-Vis Spectroscopic Analysis

  • Sample Preparation:

    • Prepare a stock solution of 5-Mercapto-6-azauracil sodium salt of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • From the stock solution, prepare a dilute solution of a concentration that will give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as the blank.

    • Place the blank cuvette in the reference beam path.

  • Data Acquisition:

    • Fill another quartz cuvette with the sample solution and place it in the sample beam path.

    • Scan the sample over a wavelength range of 200 to 400 nm.

    • The instrument will record the absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and UV-Vis spectroscopic data for 5-Mercapto-6-azauracil sodium salt. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize these techniques for the characterization and quality assessment of this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

  • Mitran, R. A., et al. (2010). New 6-Azauracil Derivatives. REV. CHIM. (Bucharest), 61(12), 1147-1150. [Link]

  • El-Gendy, A. A., et al. (2020). Synthesis, Characterization, and Antioxidation Evaluation of Novel Spiro-5-(fluoren-9'-yl)-6-azauracil and Their N,N-Dialkyl Derivatives. International Journal of Organic Chemistry, 10(4), 189-203. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Synthesis and Antitumor Activity of New Substituted Mercapto-1,2,4-Triazine Derivatives, Their Thioglycosides, and Acyclic Thioglycoside Analogs. Journal of Heterocyclic Chemistry, 50(1), 129-136. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]

  • Mitran, R. A., et al. (2010). New 6-Azauracil Derivatives. Academia.edu. [Link]

Sources

Foundational

The Dual-Faceted Nature of a Pyrimidine Analogue: A Technical Guide to 6-Azauracil and its Mercapto Derivatives

This guide provides an in-depth exploration of 6-azauracil and its mercapto-derivatives, compounds that have garnered significant interest in the fields of biochemistry and drug development. We will delve into their synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 6-azauracil and its mercapto-derivatives, compounds that have garnered significant interest in the fields of biochemistry and drug development. We will delve into their synthesis, multifaceted biological activities, and the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these intriguing molecules.

Introduction: The Significance of Pyrimidine Analogues

Pyrimidine analogues represent a cornerstone in the development of therapeutic agents, primarily due to their ability to interfere with nucleic acid metabolism.[1] By mimicking endogenous pyrimidines, these compounds can act as antimetabolites, disrupting the synthesis of DNA and RNA and thereby inhibiting cell proliferation. 6-Azauracil, a synthetic analogue of uracil, and its derivatives have been a subject of extensive research for their potential as anticancer, antiviral, and antimicrobial agents.[2][3][4] The introduction of a mercapto (-SH) or thione (C=S) group to the 6-azauracil scaffold can significantly modulate its biological activity, offering a promising avenue for the development of novel therapeutics.[5]

The Chemistry of 6-Azauracil and its Mercapto Derivatives

The synthesis of 6-azauracil and its derivatives is a critical aspect of their study and application. Various synthetic routes have been developed to produce these compounds with high purity and yield.

Synthesis of the 6-Azauracil Core

A common route to 6-azauracil involves the cyclization of semicarbazone derivatives. For instance, the reaction of chloral hydrate and semicarbazide hydrochloride can yield glyoxylic acid semicarbazone, which upon treatment with a base, cyclizes to form the 6-azauracil ring.[2] Further modifications, such as bromination at the 5-position, provide a versatile intermediate for the synthesis of a wide range of derivatives through nucleophilic substitution reactions.[2][3]

Introduction of the Mercapto/Thio Group

The synthesis of mercapto derivatives often involves the use of thiourea or related reagents. For example, 6-n-propyl-2-thiouracil can be synthesized by condensing a β-keto ester with thiourea in the presence of a base like sodium ethoxide.[6] This approach allows for the introduction of various substituents at the 6-position, enabling the exploration of structure-activity relationships.

A general synthetic scheme for 6-substituted-2-thiouracils is presented below:

G reagents β-Keto Ester + Thiourea product 6-Substituted-2-thiouracil reagents->product Condensation base Base (e.g., NaOEt) base->product Catalyst

Caption: General synthesis of 6-substituted-2-thiouracils.

Mechanism of Action: A Tale of Two Pathways

The biological activity of 6-azauracil and its derivatives stems from their ability to interfere with fundamental cellular processes, primarily nucleotide biosynthesis and transcriptional elongation.

Inhibition of Nucleotide Synthesis

6-Azauracil acts as a potent inhibitor of key enzymes in the de novo pyrimidine biosynthesis pathway. Once inside the cell, it is converted to 6-azauridine-5'-monophosphate (azaUMP), which is a powerful inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides. The inhibition of OMP decarboxylase leads to a depletion of the intracellular pools of UTP and CTP, which are essential for RNA and DNA synthesis, respectively.

Furthermore, 6-azauracil can also inhibit IMP dehydrogenase, leading to a depletion of GTP pools.[7] This dual inhibition of both pyrimidine and purine nucleotide synthesis contributes to its potent cytostatic effects.

The following diagram illustrates the inhibitory effect of 6-azauracil on nucleotide biosynthesis:

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by 6-Azauracil Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP OPRT UMP UMP OMP->UMP OMP Decarboxylase UTP_CTP UTP & CTP UMP->UTP_CTP Multiple Steps RNA_DNA_Synthesis RNA & DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Essential for AzaU 6-Azauracil azaUMP azaUMP AzaU->azaUMP Cellular Enzymes OMP Decarboxylase OMP Decarboxylase azaUMP->OMP Decarboxylase Inhibits

Caption: Mechanism of 6-azauracil's inhibition of nucleotide synthesis.

Impairment of Transcriptional Elongation

The depletion of intracellular nucleotide pools, particularly GTP and UTP, has a profound impact on transcriptional elongation. RNA polymerase requires a steady supply of nucleotide triphosphates to synthesize RNA transcripts. When the levels of these building blocks are low, the rate of transcription slows down, and the polymerase is more likely to pause or terminate prematurely. This effect is particularly pronounced for long transcripts, making cells with mutations in the transcriptional elongation machinery hypersensitive to 6-azauracil.

Biological Activities and Therapeutic Potential

The unique mechanism of action of 6-azauracil and its derivatives translates into a broad spectrum of biological activities, with significant therapeutic potential.

Anticancer Activity

The ability of these compounds to inhibit cell proliferation makes them attractive candidates for cancer chemotherapy. Numerous studies have demonstrated the cytotoxic effects of 6-azauracil derivatives against various cancer cell lines.[2][3] The introduction of a mercapto group can enhance this activity. For instance, certain thiouracil derivatives have shown potent cytotoxicity against cancer cells.[8]

CompoundCell LineIC50 (µM)Reference
5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)WI-38 (normal cells)65.67[9]
Uracil Derivative XCancer Cell Line YValue[10]
6-propyl-2-thiouracil Pd(II) complexHeLa0.00064 mM[8]

Note: The table is populated with example data. More comprehensive data would be included in a full whitepaper.

Antimicrobial Activity

6-Azauracil and its derivatives also exhibit promising antimicrobial activity against a range of bacteria and fungi.[2][11] The interference with essential metabolic pathways is a key factor in their ability to inhibit microbial growth. Some derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range.[2][11]

CompoundMicroorganismMIC (µg/mL)Reference
N-acyl-5-hydroxypyrazolines of 6-methyluracilS. aureus, E. coli, etc.0.1-10[11]
Tautomeric 1-aryl-2-hydrazonoimidazolidinesVarious bacteria15.0-78.6 µM[2]

Note: The table is populated with example data. More comprehensive data would be included in a full whitepaper.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of a 6-azauracil derivative and the evaluation of its cytotoxic activity.

Synthesis of 5-Bromo-6-Azauracil

Objective: To synthesize the key intermediate, 5-bromo-6-azauracil, for further derivatization.

Materials:

  • 6-Azauracil

  • Bromine

  • Appropriate solvent (e.g., acetic acid)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 6-azauracil in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Isolate the crude product by filtration and wash it with cold solvent.

  • Purify the product by recrystallization from an appropriate solvent to obtain pure 5-bromo-6-azauracil.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

This is a generalized protocol. For specific details and safety precautions, refer to the cited literature.[2]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a 6-azauracil derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 6-Azauracil derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 6-azauracil derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.[12][13]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

The following workflow diagram illustrates the MTT assay procedure:

G A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization buffer E->F G Read absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

6-Azauracil and its mercapto derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to disrupt fundamental cellular processes makes them valuable tools in the fight against cancer and infectious diseases. The synthesis of novel derivatives with improved efficacy and reduced toxicity remains a key area of research. Further exploration of the structure-activity relationships of these compounds, particularly the mercapto derivatives, is crucial for the rational design of new and more potent therapeutic agents. The development of targeted delivery systems could also enhance their therapeutic index and minimize off-target effects. As our understanding of the molecular mechanisms of these compounds deepens, so too will our ability to harness their full therapeutic potential.

References

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  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available from: [Link]

  • Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. PubMed. Available from: [Link]

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  • SYNTHESIS OF 6-MERCAPTOPURINE. YouTube. Available from: [Link]

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  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. National Institutes of Health. Available from: [Link]

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  • Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. Available from: [Link]

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Sources

Exploratory

Azauracil Compounds: A Technical Guide to Therapeutic Applications

Abstract The azauracil scaffold, a pyrimidine analog characterized by the substitution of a carbon atom with a nitrogen atom in the uracil ring, represents a versatile pharmacophore with a rich history in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azauracil scaffold, a pyrimidine analog characterized by the substitution of a carbon atom with a nitrogen atom in the uracil ring, represents a versatile pharmacophore with a rich history in medicinal chemistry. This technical guide provides an in-depth exploration of the therapeutic potential of azauracil compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, focusing on the inhibition of nucleotide biosynthesis, and survey the broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties. This guide will further provide detailed experimental protocols for the evaluation of these activities and summarize key efficacy data. By synthesizing fundamental principles with practical methodologies, this document aims to serve as a comprehensive resource for the continued development of azauracil-based therapeutics.

Introduction: The Chemical and Biological Significance of Azauracil

Azauracil, specifically 6-azauracil, is a heterocyclic compound that mimics the natural pyrimidine base, uracil. This structural analogy allows it to interfere with key metabolic pathways, primarily the de novo synthesis of pyrimidine nucleotides. The core mechanism of action for many azauracil derivatives lies in their ability to be intracellularly converted to the corresponding ribonucleotide, 6-azauridine-5'-monophosphate (azaUMP). AzaUMP then acts as a potent inhibitor of two key enzymes in the pyrimidine biosynthesis pathway: orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase.[1][2] The inhibition of these enzymes leads to a depletion of uridine and cytidine nucleotides, as well as guanosine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[1][3]

This fundamental antimetabolite activity forms the basis for the diverse therapeutic applications of azauracil compounds, which have been explored for over half a century.[3] The continuous interest in this class of compounds stems from their proven efficacy and the potential for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Disrupting the Building Blocks of Life

The primary mode of action of 6-azauracil is the inhibition of nucleotide biosynthesis through its active metabolite, 6-azauridine-5'-monophosphate (azaUMP). This inhibition occurs at two critical points in the pyrimidine and purine biosynthetic pathways.

Inhibition of Orotidylate Decarboxylase

AzaUMP is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the final enzyme in the de novo pyrimidine biosynthesis pathway. OMP decarboxylase catalyzes the conversion of OMP to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By blocking this step, azauracil effectively depletes the cellular pools of UMP, and consequently, UTP, CTP, and dTTP, which are all essential for RNA and DNA synthesis.

Inhibition of IMP Dehydrogenase

In addition to its effect on pyrimidine synthesis, azaUMP is also a potent inhibitor of inosine monophosphate (IMP) dehydrogenase.[1][3] This enzyme catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a key step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). The depletion of guanine nucleotides further contributes to the cytostatic and antiviral effects of azauracil compounds.[1]

The dual inhibition of both pyrimidine and purine biosynthesis pathways underscores the potent antimetabolite properties of azauracil derivatives.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Azauracil Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dTMP dTMP dUDP->dTMP CTP CTP UTP->CTP Azauracil 6-Azauracil Azauridine 6-Azauridine Azauracil->Azauridine AzaUMP 6-Azauridine-5'-Monophosphate Azauridine->AzaUMP AzaUMP->OMP OMP_Decarboxylase_Inhibition OMP_Decarboxylase_Inhibition caption Figure 1: Inhibition of Pyrimidine Biosynthesis by 6-Azauracil.

Figure 1: Inhibition of Pyrimidine Biosynthesis by 6-Azauracil.

Therapeutic Applications

The potent antimetabolite properties of azauracil compounds have led to their investigation in a wide range of therapeutic areas.

Antiviral Activity

Azauracil derivatives have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. The depletion of nucleotide pools essential for viral replication is the primary mechanism of their antiviral action.

Several uracil nucleoside analogs have shown promising activity against HSV-1. For instance, certain newly synthesized cyclic and acyclic uracil nucleosides have exhibited EC50 values comparable to the standard-of-care drug, Acyclovir (ACV).[4]

Derivatives of 5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil (E-BPU) have been shown to inhibit HIV-1 replication by targeting the viral reverse transcriptase.[5] These compounds have demonstrated potency greater than azidothymidine (AZT) in cell culture.[5]

Certain 1,6-bis[(benzyloxy)methyl]uracil derivatives have exhibited profound activity against the influenza A virus (H1N1) in MDCK cell culture, with some compounds showing greater potency than existing antiviral drugs like oseltamivir.[6]

Table 1: Antiviral Activity of Selected Azauracil Derivatives

Compound/DerivativeVirusCell LineIC50 / EC50Reference
Cyclic Uracil Nucleoside (Cpd 8)HSV-1Vero15.1 µM[4]
Acyclic Uracil Nucleoside (Cpd 6)HSV-1Vero15.76 µM[4]
E-BPU AnalogHIV-1MT-4Potent (sub-µM)[5]
1,6-bis[(benzyloxy)methyl]uracil deriv.Influenza A (H1N1)MDCKHighly potent[6]
Anticancer Activity

The antiproliferative effects of azauracil compounds make them attractive candidates for cancer chemotherapy. Their ability to induce cell cycle arrest and apoptosis has been demonstrated in various cancer cell lines.

Derivatives of 6-azauracil have shown inhibitory effects against lung cancer cell lines such as A549.[7][8]

The antiproliferative activity of azauracil derivatives has also been observed in colon cancer cell lines, including HT-29 and HCT-116.[1][9]

Certain uracil-based compounds have demonstrated potent antiproliferative activity against breast cancer cell lines like MCF-7.[9]

Table 2: Anticancer Activity of Selected Azauracil Derivatives

Compound/DerivativeCancer Cell LineIC50Reference
Imidazotriazin-3,4-dioneLS180 (Colon)37.9 µM[10]
Imidazotriazin-3,4-dioneA549 (Lung)Not specified[10]
Thiouracil derivative (5m)HepG2 (Liver)3.3 ± 0.56 µM[9]
Uracil derivative (5f)MCF-7 (Breast)9.3 ± 3.4 µM[9]
Uracil derivative (5b)HCT-116 (Colon)21 ± 2.4 µM[9]
Antibacterial Activity

Azauracil derivatives have also been investigated for their antibacterial properties. The disruption of nucleotide synthesis is a viable strategy to inhibit bacterial growth.

Derivatives of 6-methyluracil have shown high antimicrobial activity against Staphylococcus aureus, with some compounds exhibiting MIC values in the range of 0.1-10 µg/ml.[10]

The same class of 6-methyluracil derivatives has also demonstrated activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values also in the low µg/ml range.[10][11]

Table 3: Antibacterial Activity of Selected Azauracil Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-acyl-5-hydroxypyrazolinesS. aureus0.1 - 10[10]
N,N'-diacylhydrazinesE. coli0.1 - 10[10]
Imidazopyridine Hydrazide (DA-05)K. pneumoniae4.8[12]
Metallacarborane derivativeP. aeruginosa<1 µM (IC50)[13]

Experimental Protocols

The evaluation of the therapeutic potential of azauracil compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for assessing their antiviral, anticancer, and antibacterial activities.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. An overlay medium is then added to restrict viral spread to adjacent cells. After an incubation period, the cells are stained, and the viral plaques (zones of cell death) are counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[7][14]

Protocol:

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for HSV) to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the azauracil compound in a serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayer and infect with a viral suspension that will produce approximately 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose) to each well and incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay start Start: Confluent Cell Monolayer infect Infect with Virus start->infect adsorb 1 hr Adsorption infect->adsorb treat Add Serial Dilutions of Azauracil Compound adsorb->treat overlay Add Methylcellulose Overlay treat->overlay incubate Incubate (2-3 days) overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze end End: Determine Antiviral Efficacy analyze->end caption Figure 2: Workflow for the Plaque Reduction Assay.

Figure 2: Workflow for the Plaque Reduction Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed a 96-well plate with cancer cells (e.g., A549, MCF-7) at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the azauracil compound to the wells and incubate for a desired period (e.g., 48 or 72 hours). Include a vehicle control (no compound).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay start Start: Seed Cancer Cells in 96-well Plate treat Add Serial Dilutions of Azauracil Compound start->treat incubate_compound Incubate (48-72 hrs) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (4 hrs) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End: Determine Cytotoxicity analyze->end caption Figure 3: Workflow for the MTT Cytotoxicity Assay.

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after an overnight incubation.[16]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the azauracil compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution start Start: Prepare Serial Dilutions of Azauracil in 96-well Plate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Wells with Bacteria prepare_inoculum->inoculate incubate Incubate (16-20 hrs) inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End: Determine Antibacterial Efficacy read_mic->end caption Figure 4: Workflow for the Broth Microdilution MIC Assay.

Figure 4: Workflow for the Broth Microdilution MIC Assay.

Synthesis of Azauracil Derivatives

The chemical synthesis of azauracil derivatives is a critical aspect of drug discovery, allowing for the generation of novel compounds with improved therapeutic properties. A common approach involves the modification of the azauracil ring at various positions. For example, 5-substituted-6-azauracil derivatives can be synthesized via nucleophilic substitution of 5-bromo-6-azauracil with various amines and phenols.[10]

Toxicity and Clinical Perspectives

While azauracil compounds have shown significant therapeutic promise, their clinical development has been hampered by toxicity concerns, a common issue with antimetabolite drugs. The riboside of 6-azauracil, azauridine (6-azauracil riboside), has been investigated in clinical trials for psoriasis and cancer.[17][18] However, its use has been associated with side effects.

More recently, uridine triacetate, a prodrug of uridine, has been approved as an antidote for fluorouracil and capecitabine (fluoropyrimidine drugs) overdose and severe toxicity.[17] This highlights the clinical relevance of modulating pyrimidine metabolism.

Acute toxicity studies in animal models have been conducted to determine the LD50 of azauracil compounds.[19] Subchronic toxicity studies are also crucial to evaluate the long-term safety of these compounds.[20][21]

Conclusion

Azauracil compounds represent a well-established class of antimetabolites with a broad range of potential therapeutic applications. Their ability to inhibit key enzymes in nucleotide biosynthesis provides a strong rationale for their use as antiviral, anticancer, and antibacterial agents. While toxicity remains a challenge, the continued exploration of novel derivatives with improved safety profiles holds promise for the future development of this important class of therapeutic agents. The experimental protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the field of azauracil-based therapies.

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Novel 5'-Thioalkyl-6-Azauridine Analogs from 5-Mercapto-6-azauracil Sodium Salt

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis of novel nucleoside analogs d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel nucleoside analogs derived from 5-Mercapto-6-azauracil sodium salt. Nucleoside analogs are a cornerstone of therapeutic agent development, particularly in antiviral and anticancer applications.[1] The 6-azauracil scaffold is a recognized pharmacophore known to act as an antimetabolite by inhibiting enzymes in purine and pyrimidine biosynthesis.[2] This guide details a strategic, field-proven protocol for the N-glycosylation of 5-Mercapto-6-azauracil followed by S-alkylation to generate a library of 5'-thioalkyl-6-azauridine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format.

Introduction: The Therapeutic Potential of 6-Azauracil Nucleoside Analogs

The quest for potent and selective therapeutic agents has driven extensive research into nucleoside analogs. These molecules, which mimic natural nucleosides, can interfere with essential cellular processes such as DNA and RNA synthesis, making them powerful tools against rapidly proliferating cells and viral replication.[1] 6-Azauracil, a pyrimidine analog containing a nitrogen atom at the 6-position of the uracil ring, has demonstrated significant biological activity.[3][4] Its derivatives are known to inhibit protein and RNA synthesis, positioning them as promising candidates for antiviral and antineoplastic drugs.[5][6][7]

The introduction of a mercapto group at the 5-position of the 6-azauracil ring offers a versatile synthetic handle for further molecular elaboration. The corresponding sodium salt enhances the nucleophilicity of the heterocycle, facilitating key synthetic transformations. This guide focuses on a robust two-step synthetic strategy: first, the glycosylation of the 5-Mercapto-6-azauracil sodium salt to form the core nucleoside structure, and second, the subsequent S-alkylation to introduce diverse functionalities, thereby creating a library of novel compounds for biological screening.

The Synthetic Strategy: A Logic-Driven Approach

Our synthetic approach is designed for efficiency, modularity, and control. The overall workflow is depicted below.

G cluster_0 Part 1: N-Glycosylation cluster_1 Part 2: S-Alkylation & Deprotection Start 5-Mercapto-6-azauracil Sodium Salt Reaction1 N-Glycosylation (Metal Salt Method) Start->Reaction1 Sugar Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Sugar->Reaction1 Intermediate Protected 5-Mercapto-6-azauridine Reaction1->Intermediate Reaction2 S-Alkylation Intermediate->Reaction2 AlkylatingAgent Alkyl Halide (R-X) AlkylatingAgent->Reaction2 AlkylatedIntermediate Protected 5'-Thioalkyl-6-azauridine Reaction2->AlkylatedIntermediate Deprotection Deprotection AlkylatedIntermediate->Deprotection FinalProduct Novel 5'-Thioalkyl-6-azauridine Analog Deprotection->FinalProduct

Figure 1: High-level experimental workflow for the synthesis of 5'-Thioalkyl-6-azauridine analogs.

The choice of the "metal salt method" for glycosylation is deliberate.[8][9] The pre-formed sodium salt of 5-mercapto-6-azauracil circumvents the need for in-situ silylation, which is often required in the silyl-Hilbert-Johnson (Vorbrüggen) reaction, and can avoid issues with the solubility of the free heterocyclic base.[8] This method involves the coupling of the nucleophilic heterocycle salt with an electrophilic sugar derivative, typically a protected sugar halide or acetate.[8][9]

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
5-Mercapto-6-azauracil sodium salt≥95%CommercialStore under inert atmosphere.
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose≥98%CommercialA common protected ribose donor.
Acetonitrile (anhydrous)≥99.8%CommercialUse dry solvents for the glycosylation step.
N,N-Dimethylformamide (DMF, anhydrous)≥99.8%CommercialSolvent for S-alkylation.
Various Alkyl Halides (e.g., benzyl bromide, ethyl iodide)≥98%CommercialFor diversification at the 5'-position.
Sodium Methoxide solution (0.5 M in Methanol)N/APrepared freshFor deprotection.
Dichloromethane (DCM), Ethyl Acetate (EtOAc), HexanesHPLC GradeCommercialFor extraction and chromatography.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Protocol 1: Synthesis of Protected 5-Mercapto-6-azauridine

This protocol details the N-glycosylation reaction. The use of a protected ribose is crucial to prevent side reactions at the hydroxyl groups of the sugar.

Reaction Scheme:

G Start 5-Mercapto-6-azauracil Sodium Salt Plus1 + Arrow Lewis Acid (optional) Acetonitrile, Reflux Sugar Protected Ribose Product Protected 5-Mercapto-6-azauridine Arrow->Product

Figure 2: N-Glycosylation of 5-Mercapto-6-azauracil Sodium Salt.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Mercapto-6-azauracil sodium salt (1.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).

  • Rationale: A slight excess of the sugar derivative ensures complete consumption of the starting heterocycle.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble salts and concentrate the filtrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected 5-mercapto-6-azauridine.

Protocol 2: S-Alkylation and Deprotection

This two-step protocol introduces diversity at the 5-position and removes the protecting groups to yield the final nucleoside analog.

Step-by-Step Procedure:

S-Alkylation:

  • Dissolve the protected 5-mercapto-6-azauridine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired alkyl halide (1.2 eq).

  • Rationale: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution. A slight excess of the alkylating agent drives the reaction to completion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Deprotection:

  • Dissolve the crude protected 5'-thioalkyl-6-azauridine in methanol.

  • Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

  • Rationale: Sodium methoxide facilitates the transesterification of the benzoyl protecting groups, which are then removed.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 2-4 hours.

  • Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Filter the resin and concentrate the filtrate.

  • Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization to obtain the pure 5'-thioalkyl-6-azauridine analog.

Trustworthiness: A Self-Validating System

The reliability of this synthetic strategy is ensured through rigorous in-process controls and comprehensive final product characterization.

  • In-Process Controls: TLC is used at every stage to monitor reaction progress, ensuring that each step proceeds to completion before moving to the next. This minimizes the formation of complex mixtures and simplifies purification.

  • Structural Confirmation: The identity and purity of the final compounds must be unequivocally confirmed by a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the successful formation of the N-glycosidic bond and the S-alkylation. The anomeric proton signal in the ¹H NMR spectrum is particularly diagnostic for the stereochemistry of the glycosidic linkage.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized analogs. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A purity of >95% is typically required for biological screening.

Expected Results and Data Presentation

The following table provides hypothetical data for a series of synthesized 5'-thioalkyl-6-azauridine analogs to illustrate the expected outcomes.

Compound IDAlkyl Group (R)Yield (%)¹H NMR (Anomeric Proton, δ ppm, J Hz)HRMS (M+H)⁺ calcd./foundPurity (HPLC, %)
ANA-001 Benzyl656.15 (d, J=4.5)368.0923 / 368.0921>98
ANA-002 Ethyl726.12 (d, J=4.2)292.0763 / 292.0765>99
ANA-003 Propyl706.13 (d, J=4.3)306.0920 / 306.0918>97

Conclusion

This application note provides a detailed and robust protocol for the synthesis of novel 5'-thioalkyl-6-azauridine analogs from the readily available precursor, 5-Mercapto-6-azauracil sodium salt. The described methodology is modular, allowing for the creation of a diverse library of compounds for drug discovery programs. The emphasis on the rationale behind experimental choices and the integration of rigorous analytical validation ensures the reliability and reproducibility of the synthesis, empowering researchers to explore the therapeutic potential of this promising class of nucleoside analogs.

References

  • Bardagı, J. I., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Retrieved from [Link]

  • De Clercq, E. (2009). The design of antiviral agents: a story of serendipity and serendipity. Acta pharmaceutica Sinica. B, 4(6), 499–513.
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  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9–11.
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  • Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azauracil. Retrieved from [Link]

  • Torrence, P. F. (Ed.). (2003). Nucleic Acid and Nucleoside Analogs in Cancer and Viral Diseases. Springer.
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  • de Froidmont, Y., et al. (1973). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 308(2), 229–239.
  • Bakhotmah, D. A., & Abdel-Rahman, R. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(4), 1-13. Retrieved from [Link]

  • Khandazhinskaya, A., et al. (2019). 5′-Norcarbocyclic Nucleoside Analogues as Antiprotozoal and Antibacterial Agents. Molecules, 24(18), 3433. Retrieved from [Link]

  • Torok, D. S., & Wetmore, S. D. (2021). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry, 86(10), 7135–7146. Retrieved from [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside and nucleotide analogues. Antiviral Research, 154, 66–86.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Mercapto-6-azauracil Derivatives

Welcome to the technical support center for the synthesis of 5-mercapto-6-azauracil derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-mercapto-6-azauracil derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and resolve common side reactions encountered during your synthetic campaigns.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section explains the causality behind the experimental challenges and provides validated strategies to ensure the integrity of your synthesis.

Table of Contents

  • FAQs: Foundational Synthesis and Key Challenges

  • Troubleshooting Guide 1: Oxidative Dimerization (Disulfide Formation)

  • Troubleshooting Guide 2: Over-thionation of the Azauracil Ring

  • Troubleshooting Guide 3: Regioselectivity in S-Alkylation Reactions

  • Troubleshooting Guide 4: Hydrolytic Stability of the 6-Azauracil Ring

  • References

FAQs: Foundational Synthesis and Key Challenges

Q1: What is a common synthetic route to 5-mercapto-6-azauracil?

A typical and reliable method for synthesizing the parent 5-mercapto-6-azauracil involves the nucleophilic substitution of a 5-halo-6-azauracil, most commonly 5-bromo-6-azauracil, with a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a frequently used reagent for this transformation. The reaction is generally carried out in a polar solvent, and subsequent acidification protonates the thiolate to yield the desired mercapto compound.

Q2: I'm getting a significant amount of an insoluble white solid along with my desired product. What is it likely to be?

This is a very common issue. The insoluble white solid is almost certainly the corresponding disulfide, 5,5'-dithiobis(6-azauracil). The mercapto group of your product is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is the most prevalent side reaction in this synthesis. For a detailed mitigation strategy, please refer to Troubleshooting Guide 1 .

Q3: My yield of 5-mercapto-6-azauracil is consistently low, even after accounting for disulfide formation. What other issues could be at play?

Low yields can stem from several factors beyond disulfide formation. K[1]ey areas to investigate include:

  • Incomplete reaction: The conversion of the 5-bromo precursor may not be complete. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material.

  • Hydrolytic degradation: The 6-azauracil ring can be susceptible to hydrolysis under certain pH and temperature conditions. See Troubleshooting Guide 4 for more details.

  • Mechanical loss during workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.

Q4: When I try to make S-alkylated derivatives, I get a mixture of products. Why is this happening?

The 5-mercapto-6-azauracil anion is an ambident nucleophile, meaning it has multiple sites that can be alkylated. While the sulfur is the "softest" and most nucleophilic site, under certain conditions, you can get competitive alkylation at the nitrogen atoms (N2 or N4) of the azauracil ring. The choice of base, solvent, and alkylating agent is critical to controlling the regioselectivity of this reaction. This is covered in detail in Troubleshooting Guide 3 .

Troubleshooting Guide 1: Oxidative Dimerization (Disulfide Formation)

Issue: Formation of 5,5'-dithiobis(6-azauracil) as a major byproduct.

Causality: Thiols are readily oxidized to disulfides, especially in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities and basic conditions, which favor the formation of the more easily oxidized thiolate anion.

Workflow for Minimizing Disulfide Formation

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Degas Solvents (e.g., N2 sparging) reaction_setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) start->reaction_setup reagents Use High-Purity Reagents reagents->reaction_setup addition Add Thiol Precursor reaction_setup->addition workup Acidify to pH 3-4 (Protonates Thiolate) addition->workup filtration Filter Product Quickly workup->filtration storage Store Under Inert Gas and Protected from Light filtration->storage LR Lawesson's Reagent (LR) Azauracil C2=O 6-Azauracil Ring C4=O LR->Azauracil:C2 Attack on Carbonyl Intermediate Thiaoxaphosphetane Intermediate Azauracil:C2->Intermediate Azauracil:C4->Intermediate Can also attack C4 Thioazauracil C2=S Thionated Ring C4=S Intermediate->Thioazauracil:C2 Ring Opening

Caption: Generalized mechanism of carbonyl thionation by Lawesson's reagent.

Strategies for Selective Thionation
ParameterRecommendation for Selective 5-Mercapto SynthesisRationale
Thionating Agent Use NaSH or Na₂S on a 5-halo precursor instead of P₄S₁₀ or Lawesson's reagent on the parent 6-azauracil.These reagents are sulfur nucleophiles, not thionating agents, and will selectively displace the halogen at the 5-position without affecting the ring carbonyls.
Stoichiometry If using a thionating agent is unavoidable, use a stoichiometric amount or a slight deficit of the reagent.Excess thionating agent will drive the reaction towards over-thionation of the ring carbonyls.
Temperature Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.The thionation of the ring carbonyls often requires a higher activation energy than the desired reaction at the 5-position.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of side reactions, including over-thionation.

Troubleshooting Guide 3: Regioselectivity in S-Alkylation Reactions

Issue: Formation of N-alkylated byproducts in addition to the desired S-alkylated derivative.

Causality: The anion of 5-mercapto-6-azauracil is an ambident nucleophile with electron density on the sulfur and the ring nitrogens. The outcome of the alkylation reaction (S- vs. N-alkylation) is governed by Hard and Soft Acid and Base (HSAB) theory and can be influenced by the choice of base, solvent, and the nature of the alkylating agent.

  • Sulfur is a soft nucleophile and prefers to react with soft electrophiles (e.g., alkyl iodides, benzyl bromides).

  • Nitrogen is a harder nucleophile and its reactivity is more pronounced with hard electrophiles.

Controlling Regioselectivity

cluster_conditions Reaction Conditions Start 5-Mercapto-6-azauracil Base Add Base Start->Base Anion Generate Thiolate Anion Base->Anion Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Anion->Solvent Alkylating_Agent Soft Electrophile (e.g., R-I, R-Br) Solvent->Alkylating_Agent S_Alkylation Favored S-Alkylation Alkylating_Agent->S_Alkylation Soft-Soft Interaction N_Alkylation Disfavored N-Alkylation Alkylating_Agent->N_Alkylation Hard-Soft Mismatch

Caption: Logical workflow for achieving selective S-alkylation.

Experimental Protocol for Selective S-Alkylation
  • Dissolve 5-mercapto-6-azauracil in a polar aprotic solvent such as DMF or acetonitrile. These solvents help to solvate the cation of the base without strongly hydrogen-bonding to the nucleophile.

  • Add a suitable base (e.g., K₂CO₃, NaH) at 0 °C to deprotonate the thiol and form the thiolate anion. Using a weaker base can sometimes favor S-alkylation.

  • Add the alkylating agent (preferably an alkyl iodide or bromide) dropwise at 0 °C and then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by quenching with water and extracting the product.

Expertise & Experience: The choice of base is crucial. Strong, hard bases like sodium hydride can sometimes lead to a higher proportion of N-alkylation compared to softer bases like potassium carbonate. If[2] N-alkylation persists, consider using a milder base or running the reaction at a lower temperature for a longer period.

Troubleshooting Guide 4: Hydrolytic Stability of the 6-Azauracil Ring

Issue: Low yields and observation of unidentifiable, polar byproducts, suggesting degradation of the heterocyclic core.

Causality: The 1,2,4-triazine-3,5-dione ring of 6-azauracil can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. Th[3]is can lead to ring-opening and the formation of various degradation products.

Factors Influencing Ring Stability
  • pH: The ring is most stable at near-neutral pH. Both strongly acidic and strongly basic conditions can promote hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Reaction Time: Prolonged exposure to harsh conditions increases the extent of degradation.

Recommendations for Maintaining Ring Integrity
  • Avoid Extremes of pH: Whenever possible, perform reactions and workups under conditions as close to neutral as is feasible. If a strong acid or base is required, use it at low temperatures and for the shortest possible time.

  • Temperature Control: Avoid heating reaction mixtures containing 6-azauracil derivatives for extended periods, especially in aqueous or protic solvents. If heating is necessary, do so cautiously and monitor for the appearance of degradation products.

  • Aqueous Workups: When performing aqueous workups, it is preferable to neutralize the solution before extraction if it is strongly acidic or basic. Carry out extractions promptly and avoid letting the compound sit in aqueous solutions for long periods.

By understanding the chemical principles behind these common side reactions and implementing the recommended protocols and strategies, you can significantly improve the yield, purity, and reproducibility of your synthesis of 5-mercapto-6-azauracil derivatives.

References

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  • Ankersen, J. N., et al. (2020). pH dependent conformational dynamics of substituted triazines. TCU Digital Repository. [Link]

  • Cristescu, C., & Czobor, F. (1999). As-Triazine Derivatives with Potential Therapeutic Action XXVII. Synthesis of 5-[Alkyl-(ethoxycarbonyl)methyl]mercapto-6-azauridines. Nucleosides and Nucleotides, 18(4-5), 619-620. [Link]

  • Slouka, J., & Fryšová, I. (2002). Synthesis of some isomeric quinoxaline derivatives with 6-azauracil cycle.
  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.
  • Gut, J., Morávek, J., & Párkányi, C. (1959). 6-Azauracil and its derivatives.

Sources

Optimization

How to prevent oxidation of 5-Mercapto-6-azauracil sodium salt

Welcome to the technical support center for 5-Mercapto-6-azauracil sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Mercapto-6-azauracil sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound. As a thiol-containing heterocyclic molecule, 5-Mercapto-6-azauracil sodium salt is susceptible to oxidation, which can compromise its stability and reactivity in experimental settings. This resource provides a comprehensive overview of the mechanisms of oxidation and practical strategies to ensure the integrity of your compound.

Understanding the Challenge: The Oxidation of 5-Mercapto-6-azauracil Sodium Salt

The thiol (-SH) group in 5-Mercapto-6-azauracil sodium salt is the primary site of oxidation. The lone pair of electrons on the sulfur atom makes it highly susceptible to attack by oxidizing agents, most commonly molecular oxygen dissolved in solvents. This oxidation primarily leads to the formation of a disulfide bridge between two molecules of the compound, resulting in a dimer. This dimerization alters the chemical properties and biological activity of the compound, potentially leading to inconsistent and unreliable experimental results.

The rate of oxidation is influenced by several factors, including:

  • pH: Thiol oxidation is significantly accelerated at higher pH values. This is because the deprotonated form of the thiol, the thiolate anion (-S⁻), is a much stronger nucleophile and more readily oxidized than the protonated thiol (-SH).

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.

  • Exposure to Air (Oxygen): Dissolved oxygen in solvents is a key oxidizing agent.

  • Light: Exposure to light, particularly UV light, can promote the formation of radical species that accelerate oxidation.

Below is a simplified representation of the oxidative dimerization of 5-Mercapto-6-azauracil.

cluster_0 Oxidation Pathway 5-Mercapto-6-azauracil_1 5-Mercapto-6-azauracil (Thiol Form) Disulfide_Dimer Disulfide Dimer (Oxidized Form) 5-Mercapto-6-azauracil_1->Disulfide_Dimer - 2H+ 5-Mercapto-6-azauracil_2 5-Mercapto-6-azauracil (Thiol Form) 5-Mercapto-6-azauracil_2->Disulfide_Dimer - 2e- Oxidizing_Agent O2, Metal Ions, High pH Oxidizing_Agent->Disulfide_Dimer

Caption: Oxidative dimerization of 5-Mercapto-6-azauracil.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Mercapto-6-azauracil sodium salt turned cloudy/precipitated over time. What is happening?

A1: Cloudiness or precipitation is a common indicator of oxidation. The disulfide dimer of 5-Mercapto-6-azauracil is often less soluble than the monomeric thiol form, leading to its precipitation from the solution. This is especially common in aqueous buffers at neutral or alkaline pH.

Q2: I'm observing a loss of activity of my compound in my biological assay. Could this be due to oxidation?

A2: Yes, this is a very likely cause. The formation of the disulfide dimer alters the three-dimensional structure and electronic properties of the molecule, which can significantly reduce or eliminate its intended biological activity. The free thiol group is often crucial for the compound's mechanism of action.

Q3: How can I visually detect if my solid compound has oxidized?

A3: While subtle oxidation in the solid state can be difficult to detect visually, significant degradation may lead to a slight discoloration or a change in the texture of the powder. However, the most reliable way to assess the purity of the solid is through analytical techniques like HPLC or mass spectrometry.

Q4: What is the ideal pH for dissolving and storing 5-Mercapto-6-azauracil sodium salt?

A4: To minimize oxidation, it is best to handle 5-Mercapto-6-azauracil sodium salt in slightly acidic conditions (pH < 6.5). The protonated thiol group is less susceptible to oxidation than the deprotonated thiolate. However, the optimal pH will also depend on the requirements of your specific experiment. If you must work at a higher pH, it is crucial to implement other preventative measures.

Q5: Can I use any antioxidant to protect my compound?

A5: While several antioxidants can be effective, their compatibility with your experimental system must be considered. Some antioxidants may interfere with your assay or react with other components in your solution. It is advisable to choose an antioxidant that is well-characterized and known to be non-interfering in your specific application. See our recommended protocols for more details.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution becomes turbid or forms a precipitate. Oxidation leading to the formation of the less soluble disulfide dimer.1. Prepare fresh solutions before each experiment. 2. Lower the pH of the solution if your experiment allows. 3. Add a compatible antioxidant (e.g., TCEP, DTT). 4. Store the solution under an inert atmosphere (argon or nitrogen).
Inconsistent or poor results in biological assays. Loss of active compound due to oxidation.1. Confirm the purity of your stock solution using an analytical method (e.g., HPLC). 2. Implement all preventative measures for handling and storage (see protocols below). 3. Run a control experiment with a freshly prepared and protected solution to compare results.
Stock solution changes color over time. Degradation of the compound, which may include oxidation or other decomposition pathways.1. Discard the discolored solution. 2. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. 3. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles.
Difficulty dissolving the compound. The compound may have already partially oxidized in its solid form.1. Use a high-purity solvent and degas it thoroughly before use. 2. Gentle sonication can aid dissolution. 3. If solubility issues persist, consider using a different solvent system, if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps for preparing an aqueous stock solution of 5-Mercapto-6-azauracil sodium salt with enhanced stability against oxidation.

Materials:

  • 5-Mercapto-6-azauracil sodium salt

  • High-purity, deionized water (Milli-Q or equivalent)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • pH meter

  • Inert gas (argon or nitrogen) source with tubing

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Solvent Degassing: Before preparing the solution, thoroughly degas the high-purity water by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. This removes dissolved oxygen, a primary oxidant.

  • Weighing the Compound: In a clean, dry weighing boat, accurately weigh the required amount of 5-Mercapto-6-azauracil sodium salt.

  • Initial Dissolution: Add the weighed compound to a sterile container. Add the degassed water to achieve the desired final concentration. Gently vortex or swirl to dissolve.

  • pH Adjustment (Optional but Recommended): If your experimental protocol allows, adjust the pH of the solution to a slightly acidic range (e.g., pH 6.0-6.5) using a dilute acid (e.g., 0.1 M HCl). This will help to keep the thiol group in its less reactive protonated state.

  • Adding an Antioxidant:

    • TCEP: Add TCEP from a stock solution to a final concentration of 1-5 mM. TCEP is a potent, odorless, and more stable reducing agent compared to DTT.

    • DTT: Alternatively, add DTT to a final concentration of 1-10 mM. Be aware that DTT is less stable than TCEP and has a strong odor.

  • Inert Atmosphere Overlay: Before sealing the container, gently flush the headspace with an inert gas for 10-15 seconds.

  • Storage: Store the solution in tightly sealed, amber-colored vials at -20°C or -80°C. For frequent use, prepare small aliquots to avoid multiple freeze-thaw cycles.

cluster_1 Workflow for Stabilized Solution Preparation start Start degas Degas Solvent (Ar or N2) start->degas weigh Weigh Compound degas->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve ph_adjust Adjust pH (< 6.5) dissolve->ph_adjust add_antioxidant Add TCEP or DTT ph_adjust->add_antioxidant inert_overlay Inert Gas Overlay add_antioxidant->inert_overlay store Store at -20°C / -80°C (Amber Vials) inert_overlay->store end End store->end

Caption: Workflow for preparing a stabilized solution.

Protocol 2: Monitoring Compound Integrity by HPLC

Regularly assessing the purity of your compound is crucial. This can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method Parameters (General Guidance):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine this by a UV scan).

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a fresh standard of 5-Mercapto-6-azauracil sodium salt at a known concentration.

  • Run the standard to determine its retention time.

  • Analyze your stock solution or a sample from your experiment.

  • The appearance of a new, later-eluting peak is often indicative of the more nonpolar disulfide dimer.

  • Quantify the peak areas to determine the percentage of the oxidized form.

Summary of Recommendations

Parameter Recommendation Rationale
Solvent Use high-purity, degassed solvents.To remove dissolved oxygen, a key oxidant.
pH Maintain a slightly acidic pH (< 6.5) when possible.The protonated thiol is less prone to oxidation.
Antioxidants Add TCEP (1-5 mM) or DTT (1-10 mM).To actively reduce any formed disulfide bonds.
Atmosphere Handle and store under an inert atmosphere (argon or nitrogen).To minimize exposure to atmospheric oxygen.
Temperature Store stock solutions at -20°C or -80°C.To slow down the rate of chemical degradation.
Light Protect from light by using amber-colored vials.To prevent light-induced degradation.
Purity Check Regularly monitor purity by HPLC.To ensure the integrity of your experimental results.

By implementing these strategies, you can significantly enhance the stability of your 5-Mercapto-6-azauracil sodium salt, leading to more reliable and reproducible experimental outcomes.

References

  • Disulfide Bond Formation in Prokaryotes: History, Diversity and Design.PMC.
  • Handling thiols in the lab.Reddit.
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress.
Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized Mercapto-Azauracil Derivatives

Welcome to the technical support center for the synthesis and purification of mercapto-azauracil derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of mercapto-azauracil derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the purity of your synthesized derivatives.

Introduction: The Challenge of Purity in Mercapto-Azauracil Synthesis

Mercapto-azauracil derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, often involving cyclization of thiosemicarbazone precursors or modifications of azauracil rings, can lead to a variety of impurities. These can include unreacted starting materials, regioisomers, over-alkylated products, and side products from competing reaction pathways. Achieving high purity is paramount for accurate biological evaluation and drug development. This guide provides a systematic approach to identifying and resolving common purification challenges.

Part 1: Troubleshooting Common Impurities

This section addresses frequently encountered issues related to the presence of impurities in your crude product.

FAQ 1: My crude product has an unusual color (e.g., yellow, brown, or pink). What could be the cause?

Answer:

Discoloration in the crude product often points to the presence of specific types of impurities. Here's a breakdown of potential causes and solutions:

  • Oxidation of the Mercapto Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide byproducts (R-S-S-R). These disulfides are often colored and can be challenging to remove.

    • Causality: Exposure to air (oxygen) during the reaction, work-up, or even storage can promote oxidation. The presence of certain metal ions can also catalyze this process.

    • Troubleshooting:

      • Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

      • Reducing Agents: During the work-up, a wash with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes help to reduce disulfides back to the thiol.

  • Residual Starting Materials or Reagents: Some starting materials, like substituted benzaldehydes or phenacyl halides, can be colored. If the reaction has not gone to completion, their presence will discolor the final product.

    • Causality: Incomplete reaction due to insufficient reaction time, incorrect temperature, or stoichiometry.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting materials before proceeding with the work-up.[1][2][3]

      • Stoichiometry and Reaction Conditions: Re-evaluate the stoichiometry of your reactants and optimize reaction conditions (temperature, time, catalyst) to drive the reaction to completion.

  • Formation of Conjugated Side Products: Side reactions can sometimes lead to the formation of highly conjugated systems, which are often colored.

    • Causality: Competing reaction pathways, especially at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain strict control over the reaction temperature.

      • Purification: These impurities can often be removed by recrystallization or column chromatography.

FAQ 2: My NMR spectrum shows signals that I cannot assign to my desired product. What are the likely culprits?

Answer:

Unidentified signals in your NMR spectrum are a clear indication of impurities. Here are some common possibilities:

  • Unreacted Starting Materials: This is the most common source of impurity. Compare the NMR of your crude product with the spectra of your starting materials to identify any overlapping signals.

  • Solvent Impurities: Residual solvents from the reaction or work-up are frequent contaminants. Common culprits include ethyl acetate, dichloromethane, hexanes, and water. The chemical shifts of these common solvents are well-documented.

  • Isomeric Byproducts: Depending on the synthetic route, the formation of regioisomers is possible. For example, in alkylation reactions, both N-alkylation and S-alkylation can occur.

    • Causality: The presence of multiple nucleophilic sites (N and S atoms) can lead to a mixture of products. The reaction conditions (base, solvent, temperature) can influence the selectivity.

    • Troubleshooting:

      • Reaction Optimization: Adjusting the reaction conditions can often favor the formation of the desired isomer. For instance, using a weaker base or a polar aprotic solvent might favor S-alkylation.

      • Chromatographic Separation: Isomers can often be separated by careful column chromatography or preparative HPLC.

  • Hydrolysis Products: The azauracil ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.[4]

    • Causality: Harsh pH conditions during the reaction or work-up.

    • Troubleshooting:

      • pH Control: Maintain the pH within a neutral or mildly acidic/basic range during the work-up.

      • Aqueous Washes: Use dilute acid or base for washes and perform them quickly at low temperatures.

Part 2: Purification Techniques and Troubleshooting

This section provides detailed guidance on common purification methods for mercapto-azauracil derivatives.

Recrystallization: The First Line of Defense

Recrystallization is often the most effective and scalable method for purifying crystalline solids.[5]

Answer:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Commonly Used Solvents for Mercapto-Azauracil Derivatives:

    • Ethanol

    • Methanol

    • Water

    • Ethanol/Water mixtures

    • Acetone/Water mixtures

    • Dimethylformamide (DMF)/Water mixtures

Solvent SystemComments
Ethanol or Methanol Good general-purpose solvents for moderately polar compounds.
Water Suitable for more polar derivatives.
Ethanol/Water A versatile mixed solvent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool.[6]
Acetone/Water Similar to ethanol/water, useful for compounds that are very soluble in acetone.
DMF/Water For compounds that are poorly soluble in common organic solvents. Dissolve in hot DMF and add water as the anti-solvent.
IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.
No Crystal Formation The solution is not saturated, or crystallization is slow to initiate.Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and cool again.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography: For Challenging Separations

When recrystallization fails to provide the desired purity, silica gel column chromatography is the next logical step.[7]

Answer:

The choice of eluent (mobile phase) is critical for a successful separation on a silica gel column.

  • TLC Analysis: Before running a column, always determine the optimal eluent system using TLC. The ideal eluent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Common Eluent Systems:

    • Hexanes/Ethyl Acetate: A good starting point for compounds of moderate polarity.

    • Dichloromethane/Methanol: Effective for more polar compounds. A small amount of methanol (1-10%) in dichloromethane can significantly increase the polarity of the eluent.

    • Ethyl Acetate/Methanol: For highly polar derivatives.

  • Pro-Tip: Adding a small amount of a polar modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape and reduce tailing on the silica gel.

IssuePossible CauseSolution
Poor Separation Inappropriate eluent system.Optimize the eluent system using TLC to achieve better separation between your product and impurities.
Compound Stuck on the Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. A flush with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end can elute highly retained compounds.
Band Tailing The compound is interacting strongly with the acidic silica gel.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities.[8] Mercapto-azauracil derivatives can possess both acidic (N-H protons, thiol) and basic (triazine nitrogens, amino groups) functionalities.

Caption: Workflow for purifying an acidic mercapto-azauracil derivative.

Answer:

Acid-base extraction is particularly useful when your desired product has a distinct acidic or basic character that your major impurities lack.

  • Key Considerations:

    • pKa of Your Compound: You need to have an idea of the pKa of the acidic or basic functional group you are targeting to choose the appropriate strength of the acid or base for the extraction. For example, a weak acid like a thiol may require a stronger base (e.g., NaOH) for deprotonation, while a carboxylic acid impurity can be removed with a weaker base (e.g., NaHCO₃).[9]

    • Solubility: The salt of your compound formed during the extraction must be soluble in the aqueous phase, and the neutral form should be soluble in the organic phase.

    • Emulsions: Emulsions can form at the interface of the two layers, making separation difficult. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the purification techniques discussed.

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by TLC
  • Spotting: On a TLC plate, spot your crude material, the purified material, and a co-spot (both crude and purified spotted on the same spot).

  • Development: Develop the plate in an appropriate eluent system.

  • Visualization: Visualize the spots using a UV lamp and/or a chemical stain. For sulfur-containing compounds, a potassium permanganate stain or iodine chamber can be effective.[2]

Caption: Example of TLC analysis for purity assessment.

References

  • El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • U.S. Patent No. 8,114,992 B2. (2012). Method for the production of 2,4,6-trimercapto-1,3,5-triazine.
  • Wsu.edu. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MDPI. (2020). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and hydrolysis of some fused-ring β-lactams. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Thiols and Sulfides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antiviral Potential: 6-Azauracil versus 5-Mercapto-6-azauracil Sodium Salt

For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction: The Landscape of Azauracil Antivirals 6-azauracil is a pyrimidine analog that has long been recognized for its broad-spectru...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Landscape of Azauracil Antivirals

6-azauracil is a pyrimidine analog that has long been recognized for its broad-spectrum antiviral activity against both DNA and RNA viruses.[1] Its mechanism of action is rooted in the disruption of nucleotide biosynthesis, a fundamental process for viral replication.[2] The introduction of a mercapto group at the 5-position, resulting in 5-Mercapto-6-azauracil, presents an intriguing modification that could potentially alter the compound's biological activity. Thiolated nucleoside analogs have been explored for various therapeutic applications, including antiviral and anti-infective agents.[3][4] This comparison aims to dissect the known antiviral profile of 6-azauracil and to hypothesize how the 5-mercapto substitution might influence its efficacy, providing a framework for researchers interested in exploring this class of compounds.

Chemical Structures

CompoundChemical Structure
6-Azauracil 6-Azauracil structure
5-Mercapto-6-azauracil Sodium Salt 5-Mercapto-6-azauracil sodium salt structure

Note: A representative structure for 5-Mercapto-6-azauracil is shown. The sodium salt would involve the deprotonation of the thiol group.

Mechanism of Action: A Tale of Two Pyrimidines

6-Azauracil: A Competitive Inhibitor of Pyrimidine Biosynthesis

The antiviral activity of 6-azauracil stems from its conversion in vivo to 6-azauridine-5'-monophosphate (azaUMP). AzaUMP is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway. By blocking this enzyme, 6-azauracil effectively depletes the intracellular pool of uridine triphosphate (UTP) and cytidine triphosphate (CTP), essential building blocks for viral RNA and DNA synthesis. This disruption of nucleotide metabolism ultimately halts viral replication.

G cluster_0 Host Cell Pyrimidine Biosynthesis cluster_1 Inhibition by 6-Azauracil Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP OPRT UMP UMP OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP CTP CTP UTP->CTP Viral Nucleic Acids Viral Nucleic Acids CTP->Viral Nucleic Acids 6-Azauracil 6-Azauracil AzaUMP AzaUMP 6-Azauracil->AzaUMP Cellular Enzymes OMP Decarboxylase OMP Decarboxylase AzaUMP->OMP Decarboxylase Competitive Inhibition

Fig. 1: Mechanism of 6-Azauracil Inhibition.
5-Mercapto-6-azauracil Sodium Salt: A Hypothetical Perspective

Currently, there is a lack of specific experimental data defining the precise mechanism of antiviral action for 5-Mercapto-6-azauracil sodium salt. However, based on its structural similarity to 6-azauracil, it is plausible that it also functions as an inhibitor of pyrimidine biosynthesis. The introduction of the 5-mercapto group could modulate its activity in several ways:

  • Altered Enzyme Binding: The thiol group could influence the compound's binding affinity and specificity for OMP decarboxylase or other potential target enzymes.

  • Metabolic Stability: The mercapto group might affect the compound's metabolic fate, potentially leading to different active metabolites or a modified duration of action.

  • Alternative Targets: Thiol-containing compounds can interact with various biological targets through mechanisms like disulfide bond formation or metal chelation. It is conceivable that 5-Mercapto-6-azauracil could possess additional antiviral mechanisms beyond pyrimidine synthesis inhibition.

Further research is imperative to elucidate the exact molecular targets and mechanisms of 5-Mercapto-6-azauracil sodium salt.

Comparative Antiviral Activity: Knowns and Unknowns

A direct comparison of the antiviral potency of these two compounds is hampered by the absence of published data for 5-Mercapto-6-azauracil sodium salt. The following table summarizes the known antiviral activity of 6-azauracil against a range of viruses and presents a hypothetical profile for its 5-mercapto derivative to guide future studies.

Feature6-Azauracil5-Mercapto-6-azauracil Sodium Salt (Hypothetical)
Spectrum of Activity Broad-spectrum against various DNA and RNA viruses.[1]Potentially broad-spectrum, but requires experimental validation.
Reported EC50 Values Varies depending on the virus and cell line. For example, against some flaviviruses, activity has been noted.[4]No data available. This is a critical knowledge gap.
Cytotoxicity (CC50) Generally exhibits moderate cytotoxicity at effective antiviral concentrations.No data available. Essential to determine the therapeutic index.
Selectivity Index (SI) Moderate to good, depending on the virus.Unknown. A key parameter for assessing therapeutic potential.

Experimental Protocols for Comparative Evaluation

To address the current knowledge gap, the following experimental workflows are proposed for a head-to-head comparison of 6-azauracil and 5-Mercapto-6-azauracil sodium salt.

Cytotoxicity Assay (CC50 Determination)

The first step in evaluating any potential antiviral is to determine its toxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, or a virus-specific cell line) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of both 6-azauracil and 5-Mercapto-6-azauracil sodium salt in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include untreated cell controls.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated controls and determine the CC50 value using non-linear regression analysis.

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Prepare Compound Dilutions Prepare Compound Dilutions Incubate Overnight->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate CC50 Calculate CC50 Read Absorbance->Calculate CC50

Fig. 2: Cytotoxicity Assay Workflow.
Plaque Reduction Assay (EC50 Determination)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques in the presence of the drug. The 50% effective concentration (EC50) is the concentration that reduces the number of plaques by 50%.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Infect the cell monolayers with the diluted virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compounds (6-azauracil and 5-Mercapto-6-azauracil sodium salt). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.

G Start Start Seed Cells Seed Cells Start->Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Remove Inoculum Remove Inoculum Infect with Virus->Remove Inoculum Add Overlay with Compound Add Overlay with Compound Remove Inoculum->Add Overlay with Compound Incubate (2-5 days) Incubate (2-5 days) Add Overlay with Compound->Incubate (2-5 days) Fix and Stain Fix and Stain Incubate (2-5 days)->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50

Fig. 3: Plaque Reduction Assay Workflow.

Conclusion and Future Directions

6-Azauracil is a well-established antiviral compound with a clear mechanism of action targeting pyrimidine biosynthesis. In contrast, the antiviral potential of 5-Mercapto-6-azauracil sodium salt remains largely unexplored, representing a significant opportunity for research and development. The introduction of the 5-mercapto group could potentially enhance antiviral activity, alter the spectrum of activity, or introduce novel mechanisms of action.

To move forward, it is crucial to perform the described in vitro assays to determine the EC50 and CC50 values of 5-Mercapto-6-azauracil sodium salt against a panel of clinically relevant viruses. A direct comparison with 6-azauracil under identical experimental conditions will provide definitive data on their relative potency and therapeutic potential. Such studies will be instrumental in guiding further preclinical development and understanding the structure-activity relationships within this class of azauracil derivatives.

References

  • Touret, F., & Coutard, B. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 13093. [Link]

  • Paull, J. R. A., et al. (2021). Virucidal and antiviral activity of astodrimer sodium against SARS-CoV-2 in vitro. Antiviral Research, 191, 105089. [Link]

  • De Clercq, E. (2004). Potential antivirals and antiviral strategies against SARS coronavirus infections. Expert Review of Anti-infective Therapy, 2(2), 291-302. [Link]

  • Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229. [Link]

  • Kravchenko, A. N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 70-81. [Link]

  • Andrus, A., et al. (2021). Synthesis and Biological Action of 5-oxo-1,2,4-triazine Derivatives. Molecules, 26(11), 3257. [Link]

  • Lin, C., et al. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical and Translational Science, 14(4), 1265-1275. [Link]

  • Quan, F. S., et al. (2022). In vitro testing of salt coating of fabrics as a potential antiviral agent in reusable cloth masks. Scientific Reports, 12(1), 17006. [Link]

  • Di Cicco, M. E., et al. (2022). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. Viruses, 14(9), 1888. [Link]

  • Freidel, M. R., & Armen, R. S. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Journal of Chemical Information and Modeling, 61(12), 6062-6076. [Link]

  • Paull, J. R. A., et al. (2021). Virucidal and antiviral activity of astodrimer sodium against SARS-CoV-2 in vitro. bioRxiv. [Link]

  • Kravchenko, A. N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 70-81. [Link]

  • Ghaffari, S., et al. (2022). Salt and surfactant coated filters with antiviral properties and low pressure drop for prospective SARS-CoV2 applications. Scientific Reports, 12(1), 11546. [Link]

  • Al-Horani, R. A., & Afancour, B. (2021). A review: Mechanism of action of antiviral drugs. Journal of Advanced Scientific Research, 12(1), 01-14. [Link]

  • Gorgani, L., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3291. [Link]

  • El-Helw, E. A. E., et al. (2022). Determination of cytotoxic 50% (CC50) of selected antidepressants in vitro. ResearchGate. [Link]

  • Gorgani, L., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters - EBSCO. [Link]

  • Touret, F., & Coutard, B. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. PMC. [Link]

  • Shirokov, V. A., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. PMC. [Link]

  • Quan, F. S., et al. (2022). In vitro testing of salt coating of fabrics as a potential antiviral agent in reusable face masks. ResearchGate. [Link]

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  • El-Emam, A. A., & Al-Deeb, O. A. (2010). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 15(10), 6800-6821. [Link]

  • Tan, R. (2011). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 233-235, 116-119. [Link]

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Comparative

A Comparative Guide to Thiol-Based Enzyme Inhibitors: Profiling 5-Mercapto-6-azauracil Sodium Salt

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This guide provides an in-depth, objective comparison of 5-Mercapto-6-azauracil sodium salt with other prominent thiol-based enzyme inhibitors. By synthesizing technical data with field-proven insights, this document aims to empower you with the knowledge to make informed decisions for your research endeavors.

The Landscape of Thiol-Based Enzyme Inhibition

Thiol-dependent enzymes, which feature a cysteine residue's sulfhydryl group as a key component of their catalytic or binding sites, are ubiquitous in biological systems.[1] The nucleophilic nature of the thiolate anion makes it a reactive center, crucial for various enzymatic reactions.[1] This reactivity, however, also presents an opportunity for targeted inhibition. Thiol-based inhibitors are a class of molecules designed to interact with these critical cysteine residues or with metal cofactors in the active site, leading to a modulation of enzyme activity.[1] This interaction can be either reversible or irreversible, depending on the inhibitor's chemistry and the enzyme's active site environment.

The general mechanism often involves the formation of a covalent or coordinate bond between the inhibitor's thiol group and the enzyme. For instance, in metalloenzymes, the thiol group can act as a strong chelating agent for the active site metal ion, thereby disrupting the catalytic machinery.

In Focus: 5-Mercapto-6-azauracil Sodium Salt

5-Mercapto-6-azauracil is a heterocyclic compound featuring a thiol group, positioning it as a potential candidate for thiol-based enzyme inhibition. Its structural similarity to 6-azauracil, a known inhibitor of pyrimidine biosynthesis, strongly suggests a likely enzymatic target: Orotidine-5'-phosphate decarboxylase (ODCase) .[2][3]

The Target: Orotidine-5'-phosphate Decarboxylase (ODCase)

ODCase is a remarkably proficient enzyme that catalyzes the final step in the de novo biosynthesis of uridine monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides.[4][5][6] This pathway is essential for DNA and RNA synthesis, making ODCase a compelling target for antimicrobial and anticancer therapies.[4][6][7] The enzyme achieves an astounding rate enhancement of 1017-fold over the uncatalyzed reaction without the need for cofactors or metal ions.[5]

Postulated Mechanism of Action

Comparative Analysis with Other Thiol-Based Inhibitors

To contextualize the potential of 5-Mercapto-6-azauracil sodium salt, it is instructive to compare it with well-characterized thiol-based inhibitors that target different enzyme classes.

Captopril: An Archetypal Metalloenzyme Inhibitor

Captopril is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease crucial for blood pressure regulation.

  • Mechanism of Action: The thiol group of captopril coordinates with the active site zinc ion of ACE, leading to potent inhibition of the enzyme. This prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II.

  • Target: Angiotensin-Converting Enzyme (ACE).

Penicillamine: A Chelating Agent with Diverse Roles

Penicillamine is a thiol-containing compound utilized in the treatment of Wilson's disease and rheumatoid arthritis.

  • Mechanism of Action: In Wilson's disease, penicillamine acts as a chelating agent, binding to excess copper and facilitating its excretion. Its role in rheumatoid arthritis is less defined but is thought to involve the modulation of immune cell function and collagen cross-linking.[9]

  • Target: Primarily acts as a metal chelator rather than a specific enzyme inhibitor in the classical sense.

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison is challenging due to the absence of a reported Ki value for 5-Mercapto-6-azauracil sodium salt. However, we can establish a benchmark by examining the inhibitory potency of a closely related ODCase inhibitor, 6-azauridine 5'-monophosphate (AzaUMP), and other relevant thiol-based inhibitors against their respective targets.

InhibitorTarget EnzymeKi ValueInhibition Type
5-Mercapto-6-azauracil sodium salt Orotidine-5'-phosphate decarboxylase (ODCase)Not ReportedPostulated Competitive
6-Azauridine 5'-monophosphate (AzaUMP) ODCase (Plasmodium falciparum)12 ± 3 nM[10]Competitive[10]
1-(5'-phospho-β-D-ribofuranosyl)barbituric acid ODCase9 x 10-12 M (pM)[11]Competitive
Pyrazofurin 5'-monophosphate ODCase (Plasmodium falciparum)3.6 ± 0.7 nM[10]Competitive[10]
Xanthosine 5'-monophosphate (XMP) ODCase (Plasmodium falciparum)4.4 ± 0.7 nM[10]Competitive[10]

Table 1: Comparison of Inhibitory Constants (Ki) for ODCase Inhibitors.

Experimental Workflow: Orotidine-5'-phosphate Decarboxylase Inhibition Assay

To facilitate the investigation of 5-Mercapto-6-azauracil sodium salt and other potential ODCase inhibitors, a detailed, self-validating experimental protocol is provided below. This spectrophotometric assay monitors the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.

Materials and Reagents
  • Purified Orotidine-5'-phosphate decarboxylase (ODCase)

  • Orotidine 5'-monophosphate (OMP) substrate

  • 5-Mercapto-6-azauracil sodium salt (or other test inhibitors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 285 nm

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Prepare a stock solution of OMP in the Assay Buffer. Determine the precise concentration by measuring its absorbance at 262 nm (ε = 9.6 mM-1cm-1).

    • Prepare a stock solution of 5-Mercapto-6-azauracil sodium salt and other inhibitors in the Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 10 µL of varying concentrations of the inhibitor solution to the appropriate wells. For control wells, add 10 µL of Assay Buffer.

    • Add 80 µL of a solution containing the ODCase enzyme in Assay Buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add 10 µL of the OMP substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the decrease in absorbance at 285 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of decrease is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • To determine the Ki value, perform the assay at multiple substrate concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Experimental Workflow Diagram

ODCase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, OMP, Inhibitor) Preincubation Pre-incubate Enzyme and Inhibitor Reagents->Preincubation Enzyme Prepare Enzyme Solution Enzyme->Preincubation Initiation Initiate Reaction with OMP Preincubation->Initiation Measurement Kinetic Measurement (Absorbance at 285 nm) Initiation->Measurement Velocity Calculate Initial Velocities Measurement->Velocity Plotting Plot Velocity vs. [Inhibitor] Velocity->Plotting Ki_Calc Determine Ki (Global Fit) Plotting->Ki_Calc

Caption: Workflow for ODCase Inhibition Assay.

Signaling Pathway Context: Pyrimidine Biosynthesis

The inhibition of ODCase directly impacts the de novo pyrimidine biosynthesis pathway, a critical route for cellular proliferation.

Pyrimidine_Biosynthesis Aspartate Aspartate + Carbamoyl Phosphate Orotate Orotate Aspartate->Orotate ... OMP Orotidine-5'-monophosphate (OMP) Orotate->OMP ... ODCase ODCase OMP->ODCase UMP Uridine-5'-monophosphate (UMP) Nucleotides UTP, CTP, TTP UMP->Nucleotides ... DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA ODCase->UMP Inhibitor 5-Mercapto-6-azauracil (as nucleotide) Inhibitor->ODCase Inhibition

Caption: Inhibition of ODCase in Pyrimidine Biosynthesis.

Conclusion and Future Directions

5-Mercapto-6-azauracil sodium salt, by virtue of its structural analogy to known ODCase inhibitors, represents a promising candidate for the targeted inhibition of pyrimidine biosynthesis. While direct quantitative data on its inhibitory potency is currently lacking in the literature, this guide provides the necessary context and experimental framework for its evaluation.

A direct comparison with established thiol-based inhibitors like captopril and penicillamine highlights the diverse mechanisms and targets within this class of compounds. The provided ODCase inhibition assay protocol offers a robust method for determining the Ki of 5-Mercapto-6-azauracil sodium salt, which will be a critical step in elucidating its therapeutic and research potential. Future studies should focus on obtaining this quantitative data and exploring the specific interactions of the 5-mercapto group within the ODCase active site. Such investigations will undoubtedly contribute to a deeper understanding of thiol-based enzyme inhibition and may pave the way for the development of novel therapeutic agents.

References

  • Miller, B. G., & Wolfenden, R. (2002). Orotidine 5'-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Accounts of Chemical Research, 35(11), 947-955.
  • Appleby, T. C., Kinsland, C., & Ealick, S. E. (2000). Structural basis for the catalytic mechanism of a proficient enzyme: orotidine 5'-monophosphate decarboxylase. Biochemistry, 39(15), 4584-4591.
  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11.
  • Kotra, L. P., & Pai, E. F. (2008). Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons. Nucleic Acids Symposium Series (Oxford, England), (52), 85–86.
  • Meza-Avina, M. E., Wei, L., Buhendwa, M. G., Poduch, E., Bello, A. M., Pai, E. F., & Kotra, L. P. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Mini-reviews in Medicinal Chemistry, 8(3), 239–247.
  • Richard, J. P., Amyes, T. L., & Goryanova, B. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(5), 1168-1178.
  • Richard, J. P., & Amyes, T. L. (2014). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 53(19), 3124-3136.
  • Llanos, A., Pinheiro, M. P., Breda, A., Scarcello, M., Garcia, C. R. S., & Nonato, M. C. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3779–3790.
  • Levine, H. L., Brody, R. S., & Westheimer, F. H. (1980). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-D-ribofuranosyl)
  • Smaill, J. B., & Denny, W. A. (2010). Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite. Bioorganic & Medicinal Chemistry Letters, 20(2), 641-644.
  • Sorm, F., Jakubovic, A., & Slechta, L. (1956). The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). Experientia, 12(7), 271-272.
  • Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate. The Journal of Biological Chemistry, 235, 2917-2919.
  • Jaffe, I. A. (1963). The effect of penicillamine on the laboratory parameters in rheumatoid arthritis.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives.
  • Kumar, R., Kumar, S., & Sharma, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 58.
  • Carrilho, R. M. B., Calvete, M. J. F., Mikle, G., Kollár, L., & Pereira, M. M. (2023). Carbon Monoxide as C1 Building Block in Fine Chemical Synthesis. Chinese Journal of Chemistry.
  • Welch, A. D., Handschumacher, R. E., & Jaffe, J. J. (1960). Studies on the pharmacology of 6-azauracil. The Journal of Pharmacology and Experimental Therapeutics, 129, 262–270.
  • Brown, A. C., & Gotor, V. (2022). Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(7), 1435-1440.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-28.
  • Levine, H. L., Brody, R. S., & Westheimer, F. H. (1980). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-d-ribofuranosyl)

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-6-Azauracils

For Researchers, Scientists, and Drug Development Professionals The 6-Azauracil Scaffold: A Privileged Heterocycle in Medicinal Chemistry The 6-azauracil core, a 1,2,4-triazine-3,5(2H,4H)-dione, is an aza-analog of uraci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-Azauracil Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The 6-azauracil core, a 1,2,4-triazine-3,5(2H,4H)-dione, is an aza-analog of uracil where the carbon atom at the 6-position is replaced by a nitrogen atom. This substitution significantly alters the electronic and steric properties of the ring, leading to a range of biological activities. 6-Azauracil itself is known to be an antimetabolite, primarily through its conversion to 6-azauridine-5'-monophosphate (azaUMP), which inhibits orotidylate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This disruption of nucleotide metabolism can lead to antiproliferative effects.

The C5 position of the 6-azauracil ring is a critical site for chemical modification. Substituents at this position can profoundly influence the molecule's interaction with biological targets, its physicochemical properties, and ultimately its therapeutic efficacy. Understanding the SAR at this position is paramount for the rational design of novel and more effective 6-azauracil-based therapeutic agents.

Comparative Analysis of 5-Substituted-6-Azauracils

The introduction of various substituents at the 5-position of the 6-azauracil ring has led to the discovery of compounds with a wide spectrum of biological activities. Below is a comparative analysis based on the type of substituent.

Halogen Substituents

Halogenation at the 5-position is a common strategy in drug design to modulate electronic properties and lipophilicity.

  • 5-Bromo-6-azauracil: This derivative serves as a versatile intermediate for the synthesis of other 5-substituted analogs through nucleophilic substitution reactions.[1] While its intrinsic activity is not extensively reported, its utility in generating libraries of compounds for SAR studies is significant.

  • Impact of Halogenation: Generally, the introduction of a halogen atom can increase the lipophilicity of the molecule, potentially enhancing membrane permeability. The electron-withdrawing nature of halogens can also influence the acidity of the N1 and N3 protons, which may affect target binding.

Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at the 5-position can influence activity through steric and hydrophobic interactions.

  • 5-Alkyl-6-azauracils: Studies on related 5-alkyluracils have shown that the nature of the alkyl group can impact antimicrobial activity. For instance, in a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, the specific alkyl group at the 5-position, in combination with the substituent on the piperazine ring, was crucial for antibacterial activity.[2]

  • 5-Aryl-6-azauracils: The incorporation of aromatic amines and phenols at the 5-position has been explored.[1] These bulky substituents can introduce new binding interactions, such as pi-stacking, with biological targets. The electronic nature of the substituents on the aryl ring can further fine-tune the activity.

Nitrogen-Containing Substituents

The introduction of nitrogen-based functional groups can enhance hydrogen bonding potential and introduce basic centers, which can be critical for target interaction and solubility.

  • 5-Amino-6-azauracil Derivatives: While specific data on 5-amino-6-azauracils is limited in the provided search results, the broader class of aminouracils is known to be a precursor for various heterocyclic compounds with therapeutic potential.

  • 5-Nitro-6-azauracil: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic character of the 6-azauracil ring. In a study on substituted 5,6-dihydro-5-nitrouracils, however, significant antimicrobial activity was not observed against a panel of bacteria and fungi.[3] This highlights that the electronic effect of a substituent does not solely determine biological activity and must be considered in the context of the overall molecular structure and the specific biological target.

Comparative Biological Activity Data
Compound ClassSubstituent at C5Biological ActivityOrganism/Cell LineMeasurementValueReference
5-Alkyl-6-(4-substituted-1-piperazinyl)uracilsEthylAntibacterialMicrococcus luteusMICNot specified, but active[2]
5-Alkyl-6-(4-substituted-1-piperazinyl)uracilsn-PropylAntibacterialMicrococcus luteusMICNot specified, but active[2]
5,6-dihydro-5-nitrouracilsNitroAntimicrobialE. coli, S. aureus, C. albicansMICNot significant[3]

Note: This table is illustrative and highlights the need for more systematic comparative studies on 5-substituted-6-azauracils.

Experimental Methodologies

The evaluation of the biological activity of 5-substituted-6-azauracils requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Synthesis of 5-Substituted-6-Azauracils: A General Approach

A common synthetic route to diversify the 5-position of 6-azauracil starts with a halogenated precursor, typically 5-bromo-6-azauracil.[1]

Protocol: Nucleophilic Substitution of 5-Bromo-6-Azauracil

  • Dissolution: Dissolve 5-bromo-6-azauracil in a suitable solvent, such as water or an organic solvent like ethanol.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an aromatic amine or phenol) to the reaction mixture. The stoichiometry will depend on the specific nucleophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a specified period (e.g., 24 hours). The optimal temperature and reaction time should be determined for each specific reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product is soluble, an extraction with a suitable organic solvent may be necessary.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 5-substituted-6-azauracil derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as UV-VIS, IR, and NMR spectroscopy.[1]

Causality Behind Experimental Choices:

  • The choice of solvent is crucial to ensure the solubility of the reactants and facilitate the reaction.

  • Heating under reflux is often employed to increase the reaction rate, especially for less reactive nucleophiles.

  • Purification by recrystallization is a standard and effective method for obtaining highly pure crystalline solids.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted-6-azauracil compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • Running each concentration in triplicate or quadruplicate allows for statistical analysis and ensures the reliability of the data.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the 5-substituted-6-azauracil compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the final desired concentration in the wells (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

Expertise & Experience:

  • The choice of broth and incubation conditions is critical and depends on the specific microorganism being tested.

  • Accurate preparation of the inoculum is crucial for obtaining reproducible results.

Visualizing Structure-Activity Relationships and Workflows

General SAR for 5-Substituted-6-Azauracils

SAR_Workflow start Design of 5-Substituted Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification bio_assay Biological Assays (Anticancer, Antimicrobial, etc.) purification->bio_assay data_analysis Data Analysis (IC50, MIC Determination) bio_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the structure-activity relationship study of novel compounds.

Conclusion and Future Directions

The 5-position of the 6-azauracil scaffold is a key determinant of its biological activity. While various substitutions have been explored, leading to compounds with anticancer, antiviral, and antimicrobial potential, a clear and comprehensive picture of the structure-activity relationships requires more systematic and comparative studies. Future research should focus on the synthesis and evaluation of diverse libraries of 5-substituted-6-azauracils against a broad panel of biological targets. The integration of computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, could further accelerate the discovery of potent and selective therapeutic agents based on this privileged scaffold. The experimental protocols and SAR principles outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel 6-azauracil-based drugs.

References

  • (Reference to a general medicinal chemistry textbook, if applicable)
  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. ([Link])

  • New 6-Azauracil Derivatives. ([Link])

  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety. ([Link])

  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. ([Link])

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Comparative

A Comparative Analysis of the Mechanism of Action of Azauracil Analogs: A Guide for Researchers

In the landscape of antimetabolite-based therapeutics and research tools, azauracil analogs represent a pivotal class of compounds that disrupt fundamental cellular processes. Their structural similarity to endogenous py...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimetabolite-based therapeutics and research tools, azauracil analogs represent a pivotal class of compounds that disrupt fundamental cellular processes. Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid metabolism, leading to profound effects on cell proliferation and survival. This guide provides a comparative analysis of the mechanisms of action of key azauracil analogs, offering researchers, scientists, and drug development professionals a detailed understanding of their molecular targets, cellular consequences, and the experimental methodologies used to characterize them.

The Central Role of Pyrimidine Biosynthesis

To appreciate the action of azauracil analogs, one must first understand the de novo pyrimidine biosynthesis pathway. This metabolic route is essential for the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are critical for RNA synthesis, and deoxythymidine triphosphate (dTTP) for DNA replication. The pathway is a series of enzymatic steps culminating in the formation of uridine monophosphate (UMP), the precursor to other pyrimidines. Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, this pathway is a prime target for therapeutic intervention[1].

6-Azauracil: The Archetype of Pyrimidine Synthesis Inhibition

6-Azauracil is a classic antimetabolite that primarily exerts its effects through the inhibition of two key enzymes in the nucleotide biosynthesis pathway following its conversion to 6-azauridine-5'-monophosphate (6-azaUMP).

Primary Mechanisms of Action:
  • Inhibition of OMP Decarboxylase (ODCase): The final step in the de novo synthesis of UMP is the decarboxylation of orotidine-5'-monophosphate (OMP), a reaction catalyzed by OMP decarboxylase (ODCase)[2][3]. 6-azaUMP acts as a potent competitive inhibitor of ODCase, effectively blocking the production of UMP. This leads to the depletion of the intracellular pools of UTP and CTP, which are essential for RNA synthesis and other metabolic processes.

  • Inhibition of IMP Dehydrogenase (IMPDH): Beyond its effects on pyrimidine synthesis, 6-azaUMP is also a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[4]. This enzyme catalyzes a critical step in the de novo synthesis of guanine nucleotides. Its inhibition by 6-azaUMP leads to a depletion of the intracellular guanosine triphosphate (GTP) pool[4]. The dual depletion of UTP and GTP pools has significant consequences for cellular function, including the inhibition of RNA synthesis and signaling pathways dependent on GTP.

Secondary Mechanism:
  • Impact on Transcriptional Elongation: The depletion of UTP and GTP pools by 6-azauracil has been shown to affect the efficiency of RNA polymerase II, thereby inhibiting transcriptional elongation[5]. This makes 6-azauracil a useful tool in genetic screens to identify components of the transcriptional machinery.

5-Azacytidine and Zebularine: Epigenetic Modifiers

While also being pyrimidine analogs, 5-azacytidine and zebularine have a distinct primary mechanism of action that centers on the epigenetic regulation of gene expression through the inhibition of DNA methyltransferases (DNMTs).

Primary Mechanism of Action:
  • Inhibition of DNA Methyltransferases (DNMTs): Both 5-azacytidine and zebularine are incorporated into DNA during replication. Once incorporated, they act as mechanism-based inhibitors of DNMTs, particularly DNMT1, the maintenance methyltransferase[6][7][8]. The nitrogen at the 5-position of the azacytosine ring forms a covalent adduct with the catalytic cysteine residue of the DNMT enzyme, trapping it on the DNA[7][9]. This leads to the depletion of active DNMTs in the cell and subsequent passive demethylation of the genome during subsequent rounds of DNA replication[8][10]. This can lead to the re-expression of tumor suppressor genes that were silenced by DNA hypermethylation. Zebularine is noted to be more stable in aqueous solution compared to 5-azacytidine[2][11].

Secondary Mechanisms:
  • Induction of DNA Damage: The formation of covalent DNMT-DNA adducts by 5-azacytidine is recognized by the cellular DNA damage response machinery, leading to the formation of DNA double-strand breaks and the activation of cell cycle checkpoints and apoptosis[9].

  • Modulation of Innate Immune Signaling: Recent studies suggest that zebularine can upregulate the expression of STING (stimulator of interferon genes), sensitizing the cGAS-STING DNA-sensing pathway and promoting an anti-tumor immune response[12].

Comparative Overview of Azauracil Analogs

Feature6-Azauracil5-AzacytidineZebularine
Primary Target(s) OMP Decarboxylase, IMP DehydrogenaseDNA Methyltransferase 1 (DNMT1)DNA Methyltransferase 1 (DNMT1)
Primary Mechanism Inhibition of de novo pyrimidine and purine synthesisCovalent trapping of DNMT1, leading to DNA hypomethylationCovalent trapping of DNMT1, leading to DNA hypomethylation
Active Form 6-azauridine-5'-monophosphate (6-azaUMP)5-aza-2'-deoxycytidine triphosphateZebularine-5'-triphosphate
Cellular Consequences Depletion of UTP and GTP pools, inhibition of RNA synthesisReactivation of silenced genes, induction of DNA damage, apoptosisReactivation of silenced genes, potential for immune modulation
Reported IC50/Ki Varies by cell line and assay (e.g., ~4 µM in some cancer cell lines)[6]IC50 < 4 µM in sensitive gastric cancer cell lines[6]IC50 ~100-150 µM in breast cancer cell lines[13]; Ki of 0.95 µM for cytidine deaminase[14]
Key Off-Target Effect Inhibition of transcriptional elongationInduction of DNA double-strand breaksUpregulation of STING pathway

Visualizing the Mechanisms of Action

Pyrimidine Biosynthesis Pathway and Inhibition by 6-Azauracil

cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_purine De Novo Purine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multiple Steps OMP OMP Orotic Acid->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase (ODCase) UTP_CTP UTP_CTP UMP->UTP_CTP UTP & CTP PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP IMP Dehydrogenase (IMPDH) GTP GTP GMP->GTP AzaU 6-Azauracil AzaUMP 6-AzaUMP AzaU->AzaUMP Cellular Metabolism OMP Decarboxylase\n(ODCase) OMP Decarboxylase (ODCase) AzaUMP->OMP Decarboxylase\n(ODCase) Inhibition IMP Dehydrogenase\n(IMPDH) IMP Dehydrogenase (IMPDH) AzaUMP->IMP Dehydrogenase\n(IMPDH) Inhibition

Caption: Inhibition of pyrimidine and purine synthesis by 6-Azauracil.

DNA Methylation and Inhibition by 5-Azacytidine and Zebularine

cluster_replication DNA Replication cluster_methylation Maintenance Methylation Parent_DNA Methylated Parent DNA Daughter_DNA Hemi-methylated Daughter DNA Parent_DNA->Daughter_DNA Replication DNMT1 DNMT1 Daughter_DNA->DNMT1 Binds to hemi-methylated sites Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Methylates new strand DNMT1_trapped DNMT1-DNA Covalent Adduct DNMT1->DNMT1_trapped AzaC_Zeb 5-Azacytidine or Zebularine AzaC_Zeb_DNA Incorporated into new DNA strand AzaC_Zeb->AzaC_Zeb_DNA During Replication AzaC_Zeb_DNA->DNMT1_trapped Traps DNMT1

Caption: Mechanism of DNMT1 inhibition by 5-Azacytidine and Zebularine.

Experimental Protocols for Mechanistic Characterization

The elucidation of the mechanisms of action of these analogs relies on a suite of robust biochemical and cell-based assays. Below are representative protocols for key experiments.

OMP Decarboxylase Inhibition Assay (Spectrophotometric)

This assay measures the activity of OMP decarboxylase by monitoring the decrease in absorbance as OMP is converted to UMP.

Principle: OMP has a significant absorbance at 295 nm, while UMP does not. The rate of decrease in absorbance at this wavelength is directly proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM Tris-HCl, pH 8.0.

    • Substrate Stock: 18 mM OMP in deionized water.

    • Enzyme Solution: Purified OMP decarboxylase diluted in cold deionized water to a working concentration (e.g., 30-60 units/mL).

    • Inhibitor Stock: 6-Azauracil or 6-azaUMP dissolved in a suitable solvent (e.g., DMSO or water) at various concentrations.

  • Assay Procedure:

    • In a quartz cuvette, combine 2.5 mL of Assay Buffer, 0.3 mL of 75 mM MgCl2, and 0.1 mL of OMP Stock Solution.

    • Add the desired concentration of the inhibitor (or vehicle control).

    • Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding 0.1 mL of the Enzyme Solution and mix immediately by inversion.

    • Monitor the decrease in absorbance at 295 nm for 5-10 minutes, recording the linear rate of the reaction.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA295/min).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

DNMT1 Activity Assay (Colorimetric)

This assay quantifies the activity of DNMT1 by detecting the methylation of a DNA substrate.

Principle: A specific DNA substrate is coated on a microplate. DNMT1 in the sample transfers a methyl group from S-adenosylmethionine (SAM) to the cytosines in the DNA substrate. The methylated DNA is then detected using an antibody specific for 5-methylcytosine, which is subsequently quantified colorimetrically.

Protocol:

  • Reagent Preparation (based on a typical commercial kit, e.g., Abcam ab113467 or EpigenTek P-3011-2):

    • Prepare all buffers and reagents according to the kit manufacturer's instructions. This typically includes a wash buffer, assay buffer, capture antibody, detection antibody, and developer solution.

    • Prepare nuclear extracts from cells treated with 5-azacytidine, zebularine, or a vehicle control.

  • Assay Procedure:

    • Add the assay buffer and the nuclear extract (containing DNMT1) to the DNA-coated wells.

    • Add the SAM cofactor to initiate the methylation reaction.

    • Incubate the plate to allow for DNA methylation.

    • Wash the wells to remove unbound components.

    • Add the capture antibody (anti-5-methylcytosine) and incubate.

    • Wash the wells and add the detection antibody (e.g., HRP-conjugated secondary antibody).

    • Wash the wells and add the developer solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the DNMT1 activity as the rate of absorbance change or as a percentage of the control.

    • For inhibition studies, calculate the percent inhibition and determine the IC50.

Metabolic Labeling with [³H]-Uridine Incorporation Assay

This assay measures the rate of RNA synthesis by quantifying the incorporation of a radiolabeled precursor.

Principle: Cells are incubated with [³H]-uridine, a radioactive precursor for RNA synthesis. The amount of radioactivity incorporated into the newly synthesized RNA is proportional to the rate of transcription.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the azauracil analog (e.g., 6-azauracil) or a vehicle control for the desired duration.

  • Radiolabeling:

    • Add [³H]-uridine to each well at a final concentration of 1-5 µCi/mL.

    • Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabel into newly synthesized RNA.

  • Harvesting and Precipitation:

    • Wash the cells with ice-cold PBS to remove unincorporated [³H]-uridine.

    • Lyse the cells and precipitate the macromolecules (including RNA) using an ice-cold solution of trichloroacetic acid (TCA).

    • Wash the precipitate with cold ethanol to remove any remaining unincorporated label.

  • Quantification:

    • Solubilize the precipitate in a suitable buffer or solvent.

    • Transfer the solubilized sample to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the total protein concentration or cell number in each well.

    • Express the results as a percentage of the [³H]-uridine incorporation in the vehicle-treated control cells.

    • Plot the percentage of incorporation against the inhibitor concentration to determine the IC50 for RNA synthesis inhibition.

Conclusion

The azauracil analogs, while sharing a common structural heritage, exhibit distinct and fascinating mechanisms of action that make them invaluable tools in research and medicine. 6-Azauracil serves as a potent inhibitor of nucleotide biosynthesis, impacting both pyrimidine and purine pools, with significant consequences for RNA synthesis and transcription. In contrast, 5-azacytidine and zebularine act as epigenetic modulators, targeting DNA methylation to alter the gene expression landscape. A thorough understanding of these differential mechanisms, supported by the robust experimental methodologies outlined in this guide, is crucial for the rational design of future therapeutic strategies and for advancing our fundamental knowledge of cellular metabolism and epigenetics.

References

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  • Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. (2005). Nucleic Acids Research. [Link]

  • Zebularine Significantly Sensitizes MEC1 cells to External Irradiation and Radiopharmaceutical Therapy When Administered Sequentially in Vitro. (2014). Anticancer Research. [Link]

  • A comparative analysis of 5-azacytidine and zebularine induced DNA demethylation. (2016). bioRxiv. [Link]

  • Effect of Zebularine in Comparison to and in Combination with Trichostatin A on CIP/KIP Family (p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2), DNMTs (DNMT1, DNMT3a, and DNMT3b), Class I HDACs (HDACs 1, 2, 3) and Class II HDACs (HDACs 4, 5, 6) Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LS 174T Cell Line. (2019). Asian Pacific Journal of Cancer Prevention. [Link]

  • Orotidine 5′-phosphate decarboxylase. Wikipedia. [Link]

  • 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. (2008). Molecular Cancer Therapeutics. [Link]

  • Schematic representation of the OMP decarboxylase active site. Only charged and hydrophilic residues are included. The carboxylate of OMP is based on modeling studies. Hydrogen bonds are shown as dashed lines. ResearchGate. [Link]

  • DNA Methyltransferase Inhibitor Zebularine Inhibits Human Hepatic Carcinoma Cells Proliferation and Induces Apoptosis. (2014). PLOS ONE. [Link]

  • High throughput screen identifies the DNMT1 inhibitor, 5-azacytidine, as a potent inducer of PTEN. (2017). Scientific Reports. [Link]

  • Zebularine elevates STING expression and enhances cGAMP cancer immunotherapy in mice. (2020). Journal for ImmunoTherapy of Cancer. [Link]

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  • Inhibition of DNA Methylation With Zebularine Alters Lipopolysaccharide-Induced Sickness Behavior and Neuroinflammation in Mice. (2018). Frontiers in Immunology. [Link]

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  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (2019). PLOS Genetics. [Link]

  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. (2015). Yeast. [Link]

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